iCRT 14
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHZXNGQYSKLR-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421533 | |
| Record name | iCRT 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677331-12-3 | |
| Record name | iCRT 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 677331-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to iCRT 14: A Wnt/β-Catenin Pathway Inhibitor
Introduction
iCRT 14 is a potent and specific small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It belongs to the thiazolidinedione class of compounds and has been identified as a key tool for investigating the roles of Wnt signaling in various biological processes, including cancer and development.[1] The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, tissue homeostasis, and cell proliferation.[3][4] Its dysregulation is frequently implicated in the pathogenesis of numerous cancers.[4][5][6] this compound exerts its inhibitory effect at the nuclear level, targeting the final transcriptional activation step of the pathway.[7][8] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical properties, and relevant experimental data and protocols for researchers and drug development professionals.
Chemical and Physical Properties
This compound is a synthetic compound with well-defined chemical and physical characteristics. Its solubility in DMSO allows for the preparation of high-concentration stock solutions for in vitro and in vivo studies.
| Property | Value | Citation(s) |
| Chemical Name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione | |
| Molecular Formula | C₂₁H₁₇N₃O₂S | [1] |
| Molecular Weight | 375.44 g/mol | [1] |
| CAS Number | 677331-12-3 | [1] |
| Appearance | Powder | [9][10] |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble to 75 mM in DMSO | |
| Storage Conditions | Store at +4°C or -20°C as a solid. Store solutions at -20°C or -80°C. | [1][2] |
Mechanism of Action
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor.[3][11] This triggers a cascade that leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1), which normally phosphorylates β-catenin, targeting it for proteasomal degradation.[5][11] In the "Wnt-on" state, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[4][5] There, it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of target genes like Cyclin D1 and c-Myc, which drive cell proliferation.[4][5][6]
This compound functions as a potent inhibitor of β-catenin-responsive transcription (CRT).[2] Its primary mechanism is the disruption of the protein-protein interaction between β-catenin and TCF4 in the nucleus.[7][12] By preventing this crucial interaction, this compound blocks the transcription of Wnt target genes, thereby inhibiting the downstream effects of pathway activation.[13] Some evidence also suggests that this compound may interfere with the binding of TCF to DNA.[1][2][13] Notably, this compound is specific in its action; it does not affect the interaction of β-catenin with other binding partners like E-cadherin and does not alter the Wnt-induced phosphorylation of the upstream signaling component Dishevelled (Dvl).[1][12][13]
Caption: Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Quantitative Biological Activity
This compound exhibits high potency in cell-based assays, effectively inhibiting Wnt-driven transcriptional activity at nanomolar concentrations. Its binding affinity for the β-catenin/Tcf complex has also been quantified.
| Assay Type | System/Cell Line | Parameter | Value | Citation(s) |
| Wnt Pathway Activity Assay | HEK293 cells | IC₅₀ | 40.3 nM | [1][2] |
| Homogeneous Fluorescence Polarization | Biochemical Assay | Kᵢ | 54 ± 5.2 µM | [13] |
In Vivo Efficacy
Preclinical studies in xenograft models of human colorectal cancer have demonstrated the anti-tumor activity of this compound. Administration of the inhibitor led to a significant reduction in the expression of the Wnt target gene Cyclin D1 and a subsequent suppression of tumor growth.
| Animal Model | Tumor Cell Lines | Dosage & Administration | Key Findings | Citation(s) |
| Athymic Nude Mice | HCT116, HT29 | 50 mg/kg, i.p. | Marked decrease in Cyclin D1 expression. Significant reduction (~50%) in initial tumor growth rate (first ~19 days). | [1][13] |
Note: The study observed that the tumor growth rate became comparable to the control group after approximately 19 days, suggesting the compound may be metabolized rapidly in vivo, potentially reducing its bioavailability over time.[13] No systemic toxicity or weight loss was reported during the study.[13]
Key Experimental Protocols
Luciferase Reporter Assay for Wnt Pathway Activity (IC₅₀ Determination)
This protocol is a standard method for quantifying the activity of the Wnt/β-catenin pathway and assessing the potency of inhibitors like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
STF16-luciferase reporter plasmid (or TOPFlash plasmid) and a control plasmid (e.g., FOPFlash or Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Luciferase Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Wnt-responsive luciferase reporter plasmid (e.g., STF16-luc or TOPFlash) and a normalization control plasmid according to the transfection reagent manufacturer's protocol.[14]
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a DMSO-only vehicle control.
-
Pathway Stimulation: If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned media or a GSK-3β inhibitor (e.g., CHIR99021).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla (if used) luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the Wnt reporter (TOPFlash) activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Western Blot Analysis for Target Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins upstream or downstream of the this compound target.
Objective: To measure the effect of this compound on the expression of Wnt target proteins (e.g., Cyclin D1) or upstream components (e.g., p-Dvl).
Materials:
-
HCT116 or HT29 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with the desired concentration of this compound (e.g., 25-50 µM) or DMSO vehicle for a specified time (e.g., 2-24 hours).[13]
-
Protein Extraction: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control like β-actin.[15]
Caption: A generalized experimental workflow for assessing this compound activity in vitro.
Factors Influencing Efficacy
Recent studies have revealed that the efficacy of this compound can be influenced by other cellular factors. In cervical cancer HeLa cells, the long non-coding RNA (lncRNA) HOTAIR was found to confer resistance to this compound.[7][8][16] HOTAIR can also bind to β-catenin, and its overexpression appears to prevent this compound from disrupting the β-catenin/TCF4 complex, thereby sustaining Wnt pathway activation even in the presence of the inhibitor.[7][8] This highlights a potential mechanism of drug resistance and suggests that the genetic and epigenetic context of the cancer cell should be considered when evaluating this compound as a therapeutic agent.
Conclusion
This compound is a valuable chemical probe for studying Wnt/β-catenin signaling. As a potent inhibitor that targets the nuclear β-catenin/TCF4 interaction, it has proven effective in downregulating Wnt target genes and suppressing tumor growth in preclinical models.[1][13] The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug developers aiming to utilize this compound in their studies of cancer biology and other Wnt-related diseases. Future investigations should consider potential resistance mechanisms, such as the influence of lncRNAs, to fully understand its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. This compound|677331-12-3|COA [dcchemicals.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. inhibition-of-wnt-catenin-signaling-by-icrt14-drug-depends-of-post-transcriptional-regulation-by-hotair-in-human-cervical-cancer-hela-cells - Ask this paper | Bohrium [bohrium.com]
iCRT14: A Technical Guide to its Discovery and Development as a Wnt/β-catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of iCRT14, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is compiled to serve as a comprehensive resource, incorporating detailed experimental methodologies, quantitative data, and visual representations of the underlying biological processes.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. iCRT14 emerged from a high-throughput screening campaign as a potent and specific inhibitor of this pathway, acting downstream of the destruction complex by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This guide will detail the scientific journey of iCRT14, from its initial identification to its characterization in cellular and animal models.
Discovery of iCRT14
iCRT14 was identified through a sophisticated RNA interference (RNAi)-based chemical genetic screen. This approach aimed to discover small molecules that could inhibit Wnt/β-catenin signaling downstream of the β-catenin destruction complex. The initial screen of a diverse chemical library identified several compounds that suppressed a Wnt-responsive reporter gene. Subsequent secondary screens and medicinal chemistry efforts led to the optimization of iCRT14 as a lead candidate.
Mechanism of Action
iCRT14 exerts its inhibitory effect at the nuclear level of the Wnt/β-catenin signaling pathway. It functions by directly interfering with the protein-protein interaction between β-catenin and the TCF4 transcription factor.[1] This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes such as CCND1 (encoding Cyclin D1) and MYC, which are critical for cell proliferation.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for iCRT14 in various assays.
Table 1: In Vitro Efficacy of iCRT14
| Assay Type | Cell Line | Parameter | Value | Reference |
| Wnt Responsive Reporter Assay | HEK293 | IC50 | 40.3 nM | [4][5] |
| Fluorescence Polarization | - | Ki | 54 µM | [4] |
| Cell Viability (MTT) | HCT-116 | IC50 | Not explicitly stated | [5] |
| Cell Viability (MTT) | HT29 | IC50 | Not explicitly stated | [5] |
Table 2: In Vivo Efficacy of iCRT14
| Animal Model | Tumor Type | Dosage | Administration | Outcome | Reference |
| Athymic Nude Mice | HCT116 Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | ~50% reduction in initial tumor growth rate | [4] |
| Athymic Nude Mice | HT29 Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Marked decrease in Cyclin D1 expression and reduced proliferation | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize iCRT14. These protocols are based on standard laboratory procedures and information gathered from multiple sources.
Wnt/β-catenin Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter construct (e.g., TOPFlash).
-
Procedure:
-
Seed HEK293 TCF/LEF reporter cells in a 96-well white, clear-bottom plate at a density of 30,000-40,000 cells/well.
-
After 24 hours, treat the cells with varying concentrations of iCRT14.
-
Stimulate the Wnt pathway by adding purified Wnt3a protein (e.g., 100 ng/mL) or by co-culturing with Wnt3a-expressing L-cells.
-
Incubate for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data is typically normalized to a co-transfected Renilla luciferase control or to total protein concentration.
-
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins involved in the Wnt pathway.
-
Cell Lines: HCT116, HT29, or other relevant cancer cell lines.
-
Procedure:
-
Culture cells to 70-80% confluency and treat with iCRT14 or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, Cyclin D1, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Lines: HCT116, HT29, or other cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of iCRT14.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of iCRT14 in a living organism.
-
Animal Model: Athymic nude mice.
-
Cell Lines: HCT116 or HT29.
-
Procedure:
-
Subcutaneously inject 5 x 106 to 1 x 107 HCT116 or HT29 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and control groups.
-
Administer iCRT14 (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily or on a specified schedule.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or Wnt target genes).
-
Conclusion
iCRT14 represents a promising class of Wnt/β-catenin signaling inhibitors with a well-defined mechanism of action. Its ability to disrupt the β-catenin/TCF4 interaction provides a targeted approach to inhibit the oncogenic activity of this pathway. The data presented in this guide demonstrate its potent in vitro activity and its ability to retard tumor growth in preclinical models. Further development and optimization of iCRT14 and similar compounds may offer new therapeutic avenues for the treatment of Wnt-driven cancers. This technical guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of iCRT14 and to further explore the therapeutic potential of targeting the Wnt/β-catenin pathway.
References
- 1. Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to iCRT 14: A Potent Inhibitor of the β-catenin/TCF4 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. The interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors is the terminal step in this cascade, leading to the transcription of oncogenic target genes. iCRT 14 is a small molecule inhibitor that has emerged as a potent and specific disruptor of the β-catenin/TCF4 protein-protein interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.
Introduction
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its dysregulation, most commonly through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the constitutive activation of downstream gene expression, driving cell proliferation and survival. Central to this process is the nuclear accumulation of β-catenin and its subsequent binding to TCF4, a transcription factor that, in the absence of β-catenin, acts as a transcriptional repressor. The formation of the β-catenin/TCF4 complex converts TCF4 into a transcriptional activator, initiating the expression of a suite of genes including CCND1 (Cyclin D1) and MYC.
This compound was identified through a chemical genetic screen as an inhibitor of β-catenin-responsive transcription (CRT)[1]. It is thought to directly interfere with the interaction between β-catenin and TCF4, thereby preventing the transcription of Wnt target genes and inhibiting the growth of cancer cells dependent on this pathway[1]. This guide delves into the technical details of this compound's function and provides practical information for researchers in the field.
Mechanism of Action
This compound functions as a direct inhibitor of the β-catenin/TCF4 interaction. This mechanism is distinct from other Wnt pathway inhibitors that target upstream components, such as those affecting β-catenin stability. By targeting the final transcriptional activation step, this compound offers a more direct approach to silencing oncogenic Wnt signaling. Evidence suggests that this compound may also interfere with the binding of TCF4 to DNA[2].
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention for this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line/System | Value | Reference |
| IC50 | β-catenin-responsive transcription (STF16-luc reporter) | HEK293 | 40.3 nM | [2] |
| Ki | β-catenin/Tcf interaction (Fluorescence Polarization) | Homogeneous assay | 54 ± 5.2 µM | [2] |
| Effective Concentration | Inhibition of cell proliferation | BT-549 | 10, 25, 50 µM | |
| Effective Concentration | Downregulation of Wnt target genes | HeLa, SiHa, CaSki | IC50 values determined for cell viability | [3][4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Cell Line | Dosage | Administration Route | Effect | Reference |
| Athymic nude mice | HCT116 and HT29 xenografts | 50 mg/kg | Intraperitoneal (i.p.) | Marked decrease in Cyclin D1, reduced tumor proliferation, ~50% reduction in initial tumor growth rate | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for β-catenin/TCF4 Interaction
This assay quantitatively measures the disruption of the β-catenin/TCF4 interaction by this compound in a homogeneous solution.
Caption: Workflow for the Fluorescence Polarization assay.
Protocol:
-
Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.01% Triton X-100.
-
Fluorescent Tracer: FITC-labeled TCF4-derived peptide.
-
Protein: Recombinant human β-catenin.
-
Inhibitor: this compound dissolved in DMSO and serially diluted in assay buffer.
-
-
Procedure:
-
In a 96-well or 384-well black plate, add the assay buffer.
-
Add the FITC-labeled TCF4 peptide to a final concentration of 20 nM.
-
Add recombinant β-catenin to a final concentration of 500 nM.
-
Add varying concentrations of this compound.
-
Incubate the plate at room temperature for 1-3 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 525 nm.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the disruption of the endogenous β-catenin/TCF4 interaction within a cellular context.
Caption: Workflow for the Co-Immunoprecipitation assay.
Protocol:
-
Cell Culture and Treatment:
-
Culture colorectal cancer cells with high Wnt activity (e.g., HCT116) to near confluency.
-
Treat cells with this compound at desired concentrations or DMSO as a vehicle control for 18-24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-β-catenin antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against β-catenin and TCF4, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the TCF4 band in the this compound-treated sample indicates disruption of the interaction.
-
Wnt/β-catenin Reporter Gene Assay (TOP/FOP-Flash Assay)
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Caption: Workflow for the Wnt/β-catenin Reporter Gene Assay.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 or other suitable cells in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid expressing Renilla luciferase under a constitutive promoter. A FOP-Flash plasmid with mutated TCF binding sites should be used as a negative control.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound.
-
In some experiments, cells can be co-treated with a Wnt pathway activator, such as Wnt3a conditioned medium, to induce signaling.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity.
-
In Vivo Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for the In Vivo Xenograft Model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice, such as athymic nude or NOD/SCID mice.
-
-
Cell Implantation:
-
Harvest colorectal cancer cells (e.g., HCT116 or HT29) and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject approximately 1-5 x 106 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., DMSO and corn oil).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection, typically 3-5 times per week.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors for weighing and further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and Wnt target genes (e.g., Cyclin D1).
-
Conclusion and Future Directions
This compound is a valuable tool for studying the intricacies of the Wnt/β-catenin signaling pathway and holds potential as a therapeutic agent for cancers driven by aberrant Wnt activity. Its specific mechanism of disrupting the β-catenin/TCF4 interaction provides a targeted approach to inhibit oncogenic gene expression. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the properties of this compound and to screen for novel inhibitors of this critical protein-protein interaction.
Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and exploring its potential in combination therapies. As of now, there is no publicly available information on clinical trials for this compound. Further preclinical studies are necessary to fully assess its therapeutic potential and safety profile before it can be considered for human clinical investigation. The continued development of potent and specific inhibitors of the β-catenin/TCF4 interaction remains a promising avenue for the treatment of a wide range of cancers.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
iCRT 14: A Technical Guide to its Downstream Signaling Effects in Wnt/β-catenin Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT 14 is a small molecule inhibitor that has garnered significant interest for its specific targeting of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This compound acts at the nuclear level, disrupting the crucial interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This inhibition prevents the transcription of Wnt target genes that drive cell proliferation and survival. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including quantitative data on its efficacy, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.
Mechanism of Action
The canonical Wnt signaling pathway, in a simplified view, is activated when Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors. This triggers a cascade that leads to the inhibition of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1), which normally phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. The stabilization of β-catenin allows its translocation to the nucleus, where it binds to TCF/LEF transcription factors to initiate the expression of target genes such as MYC and CCND1 (Cyclin D1).
This compound directly interferes with this final step in the pathway. It has been shown to disrupt the protein-protein interaction between β-catenin and TCF4, thereby preventing the formation of the active transcriptional complex.[1][2][3] This leads to the suppression of Wnt/β-catenin target gene expression and subsequent inhibition of cancer cell growth.[3]
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in various in vitro assays across different cell lines. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| Wnt Reporter Assay (STF16-luc) | HEK293 | IC50 | 40.3 nM | [4] |
| Fluorescence Polarization | - | Ki (β-catenin/TCF4) | 54 ± 5.2 µM | [5] |
| MTT Cell Viability Assay | HeLa | IC50 | ~12.9 µM | [1][6] |
| MTT Cell Viability Assay | SiHa | IC50 | Similar to HeLa | [1][6] |
| MTT Cell Viability Assay | CaSki | IC50 | Similar to HeLa | [1][6] |
Note: The IC50 values for HeLa, SiHa, and CaSki cells were determined from graphical data in the cited literature and are approximate.
Table 2: Downstream Cellular Effects of this compound
| Effect | Cell Line(s) | Observation | Reference(s) |
| Cell Cycle Arrest | HCT-116, HT29 | Marked G0/G1 arrest | [4] |
| Wnt Target Gene Downregulation | SiHa | Decreased expression of c-Myc, c-Jun, MMP10 | [1] |
| Wnt Target Gene Downregulation | CaSki | Decreased expression of c-Myc, MMP7 | [1] |
| Dvl Phosphorylation | Rat2 | Modest reduction in Dvl amount, no effect on phosphorylation | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound and the methods to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these aspects.
References
- 1. researchgate.net [researchgate.net]
- 2. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt Proteins Induce Dishevelled Phosphorylation via an LRP5/6- Independent Mechanism, Irrespective of Their Ability To Stabilize β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells [frontiersin.org]
iCRT14 in Cancer Research: A Technical Guide
An In-depth Analysis of a Wnt/β-catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
iCRT14 is a small molecule inhibitor that has emerged as a valuable tool in cancer research due to its specific targeting of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical event in the initiation and progression of numerous cancers, making it a prime target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of iCRT14, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction
The Wnt/β-catenin signaling cascade plays a pivotal role in embryonic development and adult tissue homeostasis.[3] Its aberrant activation, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to the nuclear accumulation of β-catenin.[1] In the nucleus, β-catenin complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation, such as CCND1 (Cyclin D1) and MYC.[3]
Mechanism of Action
iCRT14 primarily functions by disrupting the protein-protein interaction between β-catenin and TCF4.[1] This inhibition prevents the formation of the transcriptional complex required for the expression of Wnt target genes.[1] Studies have shown that iCRT14 can also interfere with the binding of TCF to DNA.[2] Notably, iCRT14 demonstrates specificity for the β-catenin/TCF4 interaction, with minimal effects on the interaction of β-catenin with other binding partners like E-cadherin.[1] This specificity is crucial for minimizing off-target effects.
However, it is important to note that the efficacy of iCRT14 can be modulated by other cellular factors. For instance, the long non-coding RNA HOTAIR has been shown to interact with β-catenin, potentially shielding it from the inhibitory effects of iCRT14 in certain cancer cell lines like HeLa.
The inhibition of the Wnt/β-catenin pathway by iCRT14 leads to several downstream anti-cancer effects, including:
-
Downregulation of Wnt target genes : A marked decrease in the expression of genes like Cyclin D1 and c-Myc.[3]
-
Inhibition of cell proliferation : iCRT14 induces G0/G1 cell cycle arrest in cancer cell lines.
-
Suppression of tumor growth : In vivo studies have demonstrated iCRT14's ability to reduce the growth of colorectal cancer xenografts.[2]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on iCRT14.
Table 1: In Vitro Efficacy of iCRT14
| Parameter | Cell Line | Value | Reference |
| IC50 (STF16-luc Reporter) | HEK293 | 40.3 nM | [2] |
| Ki (β-catenin/Tcf Inhibition) | N/A | 54 ± 5.2 μM |
Table 2: In Vivo Efficacy of iCRT14 in Colorectal Cancer Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| HCT116 | 50 mg/kg iCRT14 (i.p., 3x/week) | Marked decrease in Cyclin D1 expression and reduced tumor cell proliferation.[2] | [2] |
| HT29 | 50 mg/kg iCRT14 (i.p., 3x/week) | Marked decrease in Cyclin D1 expression and reduced tumor cell proliferation.[2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of iCRT14.
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of iCRT14 on the viability of cancer cell lines such as HCT116.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of iCRT14 in culture medium. Remove the old medium from the wells and add 100 µL of the iCRT14 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for β-catenin and Cyclin D1
This protocol details the detection of changes in protein expression in response to iCRT14 treatment.
-
Cell Lysis: Plate HCT116 cells and treat with the desired concentrations of iCRT14 for 24-48 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000), Cyclin D1 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4
This protocol is for verifying the disruption of the β-catenin/TCF4 interaction by iCRT14.[4]
-
Cell Treatment and Lysis: Treat HEK293T cells with iCRT14 or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-β-catenin antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TCF4 and β-catenin.
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[5]
-
Cell Transfection: Co-transfect HEK293T cells in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with iCRT14 or vehicle control, along with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl).
-
Cell Lysis: After 24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
In Vivo Xenograft Studies
This protocol outlines a general procedure for assessing the anti-tumor efficacy of iCRT14 in a mouse xenograft model.[2]
-
Cell Implantation: Subcutaneously inject HCT116 or HT29 cells (5 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
iCRT14 Administration: Administer iCRT14 (e.g., 50 mg/kg) via intraperitoneal injection three times a week. The control group receives the vehicle (e.g., DMSO).
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. The tumors can be further processed for immunohistochemistry (e.g., for Cyclin D1 and Ki-67) or Western blot analysis.
Visualizations
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of iCRT14.
Experimental Workflow Diagrams
Caption: Workflow for Co-Immunoprecipitation to study β-catenin/TCF4 interaction.
Caption: Workflow for in vivo xenograft studies with iCRT14.
Clinical Status
As of the latest available information, iCRT14 is in the preclinical stage of development. There are currently no registered clinical trials for iCRT14 in humans. Its use is primarily for basic and preclinical cancer research to understand the roles of the Wnt/β-catenin pathway and to validate it as a therapeutic target.
Conclusion
iCRT14 is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway, acting primarily by disrupting the interaction between β-catenin and TCF4. It has demonstrated significant anti-cancer effects in preclinical models, particularly in colorectal cancer. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of targeting the Wnt pathway. Further studies are warranted to explore the full potential of iCRT14 and similar inhibitors in a clinical setting.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to iCRT 14: A Chemical Probe for the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of iCRT 14, a small molecule inhibitor used as a chemical probe to investigate the canonical Wnt signaling pathway. We will explore its mechanism of action, key quantitative data, and detailed experimental protocols for its validation and use.
Introduction: The Wnt Pathway and the Need for Chemical Probes
The Wnt signaling pathways are a highly conserved group of signal transduction pathways crucial for embryonic development, cell proliferation, and tissue homeostasis.[1][2][3] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is particularly significant.[1][4][5] Its dysregulation is implicated in numerous diseases, most notably cancer.[1][3]
Central to the canonical pathway is the protein β-catenin. In the pathway's "on" state, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression.[1][5][6] The interaction between β-catenin and TCF4 is a critical node for signal transduction, making it an attractive target for therapeutic intervention and mechanistic studies.[6][7][8]
Chemical probes are essential tools in this endeavor. A well-validated chemical probe is a small molecule that selectively modulates a specific protein target, allowing researchers to dissect its role in complex biological systems.[9][10][11][12] this compound has emerged as a valuable chemical probe for studying the consequences of inhibiting the β-catenin/TCF4 interaction.[13][14]
The Canonical Wnt/β-catenin Signaling Pathway
The canonical Wnt pathway's status is determined by the presence or absence of Wnt ligands.
-
"Off" State (No Wnt Signal): In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin.[6] This targets β-catenin for ubiquitination and subsequent proteasomal degradation. Cytoplasmic β-catenin levels remain low, and TCF/LEF transcription factors in the nucleus are bound by the transcriptional repressor Groucho, keeping Wnt target genes inactive.[4]
-
"On" State (Wnt Signal Present): The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor recruits the Dishevelled (Dvl) protein and disrupts the destruction complex.[2][5] This prevents the phosphorylation and degradation of β-catenin, which then accumulates in the cytoplasm and translocates to the nucleus.[5] In the nucleus, β-catenin displaces Groucho and binds to TCF/LEF factors, recruiting co-activators to initiate the transcription of target genes like Cyclin D1 and c-Myc, which promote cell proliferation.[4][6][15]
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. The canonical Wnt/beta-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the Canonical Wnt Receptor Signaling Pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. sinobiological.com [sinobiological.com]
- 6. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tcf4 can specifically recognize beta-catenin using alternative conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 12. Chemical probe can help regulate an essential signaling pathway in cells – CQMED [cqmed.unicamp.br]
- 13. apexbt.com [apexbt.com]
- 14. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
understanding iCRT 14 specificity
An In-Depth Technical Guide to the Specificity of iCRT 14
Introduction
Mechanism of Action
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a cytoplasmic "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inhibited, leading to β-catenin stabilization, accumulation, and translocation to the nucleus.[5] There, it binds to TCF/LEF transcription factors to activate target genes involved in proliferation and survival, such as CCND1 (Cyclin D1) and MYC.[4][5]
This compound exerts its inhibitory effect at the final nuclear step of this cascade. It directly interferes with the binding of β-catenin to TCF4, preventing the formation of the active transcription complex.[1][2][6] Notably, this action is specific, as this compound does not significantly affect the interaction of β-catenin with other essential binding partners like E-cadherin or α-catenin, which are involved in cell adhesion.[2] Some evidence also suggests that this compound may interfere with the ability of TCF to bind to DNA, adding another potential layer to its inhibitory mechanism.[1][6][7]
Caption: Wnt pathway showing this compound inhibiting the nuclear β-catenin/TCF interaction.
Quantitative Data on this compound Specificity
The potency and specificity of this compound have been quantified across various assays and cell lines. The data highlights a high potency in cell-based reporter assays, with a wider range for direct binding inhibition and cellular viability, which can be influenced by factors like cell permeability and expression of drug resistance mediators.[4][7]
| Parameter | Value | Assay Type | System/Cell Line | Reference(s) |
| IC₅₀ | 40.3 nM | Wnt Responsive Luciferase Reporter (STF16) | HEK293 cells | [1][7][8] |
| IC₅₀ | 12.9 µM | MTT Cell Viability Assay | HeLa cells | [4] |
| Kᵢ | 54 ± 5.2 µM | Homogeneous Fluorescence Polarization (FP) | In vitro (purified proteins) | [7] |
Specificity Profile
This compound demonstrates a high degree of specificity for the canonical Wnt pathway. Studies have shown it has minimal to no effect on other major signaling pathways, including:
Specifically, this compound did not alter the Wnt3a or Wnt5a-induced phosphorylation of the key cytoplasmic protein Dishevelled (Dvl), a hallmark of upstream Wnt pathway activation.[6][7] While a modest reduction in total Dvl protein was observed at higher concentrations, the lack of effect on its phosphorylation state confirms that this compound's primary action is downstream of β-catenin stabilization.[6][7]
However, in certain cellular contexts, the efficacy of this compound can be modulated. For instance, in HeLa cervical cancer cells, the long non-coding RNA HOTAIR was found to bind to β-catenin, shielding it from this compound and thus conferring resistance to the drug's inhibitory effects.[3][4][9]
Experimental Protocols
The specificity and potency of this compound were determined using a range of standard and specialized molecular biology assays.
Wnt/β-catenin Reporter Assay (Luciferase-Based)
This assay is fundamental for quantifying the inhibition of β-catenin-driven transcription.
-
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash or STF16). Activation of the Wnt pathway leads to the production of luciferase. A control plasmid with mutated binding sites (e.g., FOPFlash) is used to measure non-specific activity.[4]
-
Methodology:
-
Cell Culture: HEK293 or other suitable cells are seeded in multi-well plates.[4]
-
Transfection: Cells are transfected with the TOPFlash/FOPFlash or STF16 luciferase reporter plasmids.
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).[4]
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for inhibitor action and reporter expression.[4]
-
Lysis and Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, proportional to reporter activity, is measured using a luminometer.
-
Analysis: The ratio of TOPFlash to FOPFlash activity is calculated and normalized to the vehicle control. IC₅₀ values are determined by plotting the dose-response curve.
-
Caption: A typical experimental workflow for determining this compound potency.
Co-Immunoprecipitation (co-IP)
This technique is used to verify the disruption of the endogenous β-catenin-TCF4 protein complex within a cellular environment.[6]
-
Principle: An antibody targeting β-catenin is used to pull it out of a cell lysate. If TCF4 is bound to β-catenin, it will be pulled down as well. The presence of TCF4 in the immunoprecipitated complex is then detected by Western blot.
-
Methodology:
-
Cell Treatment: HCT116 or HEK293 cells are treated with this compound or DMSO for a specified time.[6]
-
Lysis: Cells are harvested and lysed with a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The lysate is incubated with an anti-β-catenin antibody, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with an anti-TCF4 antibody to detect its presence. A decrease in the TCF4 signal in this compound-treated samples indicates disruption of the interaction.[6]
-
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on cell metabolic activity, which is used as a proxy for cell viability and proliferation.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SiHa, CaSki) are seeded in 96-well plates.[4]
-
Treatment: After 24 hours, cells are treated with a range of this compound concentrations for a set duration (e.g., 24 hours).[4]
-
MTT Incubation: The MTT reagent is added to each well, and the plate is incubated for 3 hours at 37°C.[4]
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]
-
Measurement: The optical density is measured at 540 nm using a microplate spectrophotometer.[4]
-
Conclusion
This compound is a highly specific inhibitor of the canonical Wnt signaling pathway, acting directly on the nuclear interaction between β-catenin and TCF4. Quantitative assays establish its potency in the nanomolar to low-micromolar range, depending on the experimental context. Its specificity is underscored by a lack of significant activity against other key signaling pathways and its inability to block upstream Wnt-related events. While its effectiveness can be influenced by cell-type-specific resistance mechanisms, this compound remains a valuable chemical probe for studying Wnt-dependent processes and serves as a lead compound for the development of therapeutics targeting cancers with aberrant Wnt/β-catenin signaling.[2]
References
- 1. apexbt.com [apexbt.com]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Collection - Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - Frontiers in Oncology - Figshare [frontiersin.figshare.com]
Methodological & Application
iCRT 14: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of iCRT 14, a potent inhibitor of the Wnt/β-catenin signaling pathway, in cell culture applications. This compound is a valuable tool for investigating the role of Wnt signaling in various biological processes, including cancer cell proliferation, survival, and differentiation.
Mechanism of Action: this compound functions by inhibiting the interaction between β-catenin and T-cell factor 4 (TCF4).[1][2] This disruption prevents the transcription of Wnt target genes that are crucial for cell proliferation and survival, such as CCND1 (encoding Cyclin D1) and MYC.[1][3] The inhibitor acts at the nuclear level, targeting the final transcriptional activation step of the canonical Wnt pathway.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity in various cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Wnt pathway activity) | 40.3 nM | HEK293 (STF16-luc reporter) | [4][5][6] |
| Ki (β-catenin/Tcf inhibition) | 54 ± 5.2 μM | (Homogeneous fluorescence polarization assay) | [4] |
| IC50 (Cell Viability) | Similar in HeLa, SiHa, and CaSki cells (Specific values determined by non-linear regression of dose-response curves) | HeLa, SiHa, CaSki | [1] |
| Effective Concentration (Inhibition of cell proliferation) | 10, 25, 50 μM | BT-549 | [5] |
| Treatment Duration (Cell Viability Assay) | 24 hours | HeLa, SiHa, CaSki | [1][3] |
| Treatment Duration (Reporter Assay) | 24 hours | HeLa, SiHa, CaSki | [1][7] |
| Effect on Cell Cycle | Induces marked G0/G1 cell cycle arrest | HCT-116, HT29 |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: Mechanism of this compound action in the Wnt/β-catenin pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (M.Wt: 375.44)
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO up to 75 mM. To prepare a 10 mM stock solution, dissolve 3.75 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[5]
Cell Culture Treatment Workflow
The following diagram outlines a general workflow for treating cultured cells with this compound.
Caption: General experimental workflow for this compound cell treatment.
Cell Viability (MTT) Assay
Purpose: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., HeLa, SiHa, CaSki)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][3]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Wnt/β-catenin Reporter (TOP-Flash) Assay
Purpose: To specifically measure the transcriptional activity of the Wnt/β-catenin pathway following this compound treatment.
Materials:
-
Cells of interest (e.g., HEK293, HeLa, SiHa, CaSki)
-
TOP-Flash and FOP-Flash luciferase reporter plasmids
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the TOP-Flash (containing wild-type TCF binding sites) or FOP-Flash (containing mutant TCF binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid for normalization.[1][7]
-
After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.[1][7]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the TOP-Flash and FOP-Flash activities to the Renilla luciferase activity. The Wnt/β-catenin signaling activity is represented by the ratio of TOP-Flash to FOP-Flash activity.
Gene Expression Analysis by RT-qPCR
Purpose: To quantify the expression levels of Wnt target genes (e.g., CCND1, MYC, AXIN2) after this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RNA extraction kit (e.g., Trizol)[1]
-
cDNA synthesis kit[1]
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., β-actin)[1]
-
Real-time PCR system
Protocol:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Extract total RNA from the cells using a suitable RNA extraction kit.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]
-
Perform quantitative PCR using primers specific for Wnt target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.[1]
Protein Expression Analysis by Western Blot
Purpose: To detect changes in the protein levels of Wnt signaling components or downstream targets after this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, c-Myc) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Optimal iCRT 14 Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iCRT 14, a potent inhibitor of the Wnt/β-catenin signaling pathway, in a variety of in vitro studies. This document includes a summary of effective concentrations, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that disrupts the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This disruption effectively antagonizes the transcriptional activity of nuclear β-catenin, leading to the downregulation of Wnt target genes involved in cell proliferation, survival, and differentiation.[1][2] Its specificity makes it a valuable tool for investigating the role of Wnt/β-catenin signaling in various biological processes, particularly in cancer biology.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the cell type, assay, and the specific research question. The following table summarizes the effective concentrations of this compound reported in various in vitro studies.
| Assay Type | Cell Line(s) | Reported Concentration(s) | Key Findings | Reference |
| Wnt/β-catenin Reporter Assay | HEK293 | IC50: 40.3 nM | Inhibition of Wnt responsive STF16-luciferase reporter. | [3][4] |
| Cell Viability / Proliferation | BT-549 | 10, 25, 50 µM | Dose- and time-dependent inhibition of cell proliferation. | |
| HCT-116, HT29 | Micromolar range | Inhibition of proliferation in colon cancer cell lines. | [2] | |
| HeLa, SiHa, CaSki | IC50: ~10-15 µM (MTT assay) | Reduced cell survival in a dose-dependent manner. | [1] | |
| Apoptosis Assay | HeLa | IC50: 12.9 µM | Induction of apoptosis. | [1] |
| Western Blot | Rat2 | 25, 50 µM | No significant effect on Dvl phosphorylation. | [3] |
| HeLa, SiHa, CaSki | IC50 concentrations | Downregulation of Wnt target genes (c-Myc, c-Jun, MMP7, MMP10) in sensitive cell lines. | [1] | |
| Cell Cycle Analysis | HCT-116, HT29 | Not specified | Induces marked G0/G1 cell cycle arrest. | [4][5] |
| β-catenin/Tcf Interaction Assay | - | Ki: 54 µM | Inhibition of the interaction between β-catenin and Tcf. | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 µM to 50 µM. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is for analyzing the expression of Wnt target proteins following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-catenin, c-Myc, Cyclin D1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
Luciferase Reporter Assay
This protocol is for measuring the inhibitory effect of this compound on Wnt/β-catenin transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Wnt/β-catenin luciferase reporter plasmid (e.g., TOP-Flash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the Wnt reporter plasmid and the Renilla control plasmid.
-
Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway if necessary (e.g., with Wnt3a conditioned medium or a GSK3β inhibitor).
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value of this compound.
Cell Cycle Analysis
This protocol is for assessing the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting this compound-induced apoptosis.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Disclaimer: These protocols provide a general framework. It is crucial to optimize the conditions for each specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment.
References
- 1. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An RNAi-based chemical genetic screen identifies three small-molecule inhibitors of the Wnt/wingless signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Administration of iCRT 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of iCRT 14, a potent inhibitor of β-catenin-responsive transcription. The following protocols are intended for use by trained researchers and professionals in a laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. This compound has an IC50 of 40.3 nM in assays measuring Wnt pathway activity.
This compound Compound Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 375.44 g/mol |
| Formula | C₂₁H₁₇N₃O₂S |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble to 75 mM in DMSO |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. |
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound. In the "OFF" state, β-catenin is targeted for degradation by a destruction complex. In the "ON" state, Wnt ligands initiate a cascade that leads to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription. This compound prevents this final transcriptional activation step.
In Vivo Administration Protocol
This protocol is based on studies using human tumor xenograft models in mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal (i.p.) injection
Preparation of this compound Formulation
The following table outlines the preparation of a 2.5 mg/mL this compound solution for in vivo administration.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol:
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL in the injection vehicle, a concentrated DMSO stock is recommended.
-
In a sterile microcentrifuge tube, add the required volume of DMSO containing this compound.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline and mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used. It is recommended to prepare this formulation fresh on the day of use.
Dosing and Administration
The following table provides a summary of the recommended dosing and administration schedule for this compound in a mouse xenograft model.
| Parameter | Recommendation |
| Animal Model | Athymic nude mice with HCT116 or HT29 tumor xenografts |
| Dosage | 50 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Frequency | Three times a week[1] |
| Duration | 3 weeks[1] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Administration Protocol:
-
Weigh the animal to determine the correct injection volume.
-
Draw the freshly prepared this compound formulation into an appropriate syringe.
-
Administer the calculated volume via intraperitoneal injection.
-
Monitor the animals for any signs of toxicity or weight loss throughout the study.
Experimental Workflow for Efficacy Evaluation
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Downstream Analysis Protocols
Western Blot for β-catenin
Objective: To determine the effect of this compound on the protein levels of β-catenin and its downstream target, Cyclin D1, in tumor tissues.
Materials:
-
Tumor tissue samples
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-β-catenin antibody
-
Rabbit anti-Cyclin D1 antibody
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Tissue Lysate Preparation:
-
Excise tumor tissue and immediately snap-freeze in liquid nitrogen.
-
Grind the frozen tissue into a powder using a mortar and pestle.
-
Resuspend the powder in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Immunohistochemistry for Cyclin D1
Objective: To assess the expression and localization of the Wnt target gene product, Cyclin D1, in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody: Rabbit anti-Cyclin D1 antibody
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution in a steamer or water bath.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
-
Blocking:
-
Apply blocking serum to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
-
Chromogen Application:
-
Apply DAB substrate to visualize the antibody-antigen complex (positive staining will appear brown).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (nuclei will appear blue).
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
-
References
Application Notes and Protocols for iCRT 14 Stock Solution Preparation and Use
Introduction
iCRT 14 is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby inhibiting the transcription of Wnt target genes.[4][5] This inhibitory action has been shown to induce G0/G1 cell cycle arrest in colorectal cancer cell lines and suppress tumor growth in xenograft models.[3][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and guidelines for its use in cell-based assays.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 375.44 g/mol | [1][2][6][7] |
| Molecular Formula | C₂₁H₁₇N₃O₂S | [1][6][7] |
| CAS Number | 677331-12-3 | [1][2][6][7] |
| Appearance | Light yellow to yellow solid/powder | [1] |
| Purity | ≥98% (HPLC) | [2][6] |
| Solubility in DMSO | ≥10 mg/mL to 37 mg/mL (≥26.6 mM to 98.55 mM) | [1][2][6][7][8] |
| Solubility in Water | Insoluble | [7] |
| Solubility in Ethanol | Insoluble | [7] |
| Storage (Powder) | -20°C for up to 3 years | [1][7] |
| Storage (Stock Solution) | -20°C for up to 1 year, or -80°C for up to 2 years | [1][7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath, 37°C water bath
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 375.44 g/mol x 1000 mg/g = 3.7544 mg
-
-
-
Weighing the this compound powder:
-
Carefully weigh out approximately 3.75 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Mixing:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
For higher concentrations or if dissolution is slow, gentle warming at 37°C or sonication in an ultrasonic bath can be employed to aid dissolution.[8]
-
-
Storage:
In Vitro Cell-Based Assay Protocol using this compound
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells (e.g., HCT-116, HT29, HeLa)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile culture plates (e.g., 96-well, 6-well)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Protocol:
-
Cell Seeding:
-
Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common final concentration for in vitro assays is in the range of 10-50 µM.[1][8]
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[8]
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested and processed for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, CellTiter-Glo).[8]
-
Western blotting to analyze protein expression levels of Wnt target genes (e.g., c-Myc, Cyclin D1).
-
RT-qPCR to analyze the mRNA expression of Wnt target genes.[9]
-
Cell cycle analysis by flow cytometry.[6]
-
Luciferase reporter assays to measure Wnt/β-catenin signaling activity.[9]
-
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | beta-Catenin Compounds: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: iCRT14 Treatment for Cancer Cell Lines
These application notes provide detailed protocols and quantitative data for the use of iCRT14, a potent inhibitor of the Wnt/β-catenin signaling pathway, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting Wnt signaling in oncology.
Mechanism of Action
iCRT14 functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors in the nucleus.[1][2] In the canonical Wnt signaling pathway, the accumulation of nuclear β-catenin and its subsequent binding to TCF/LEF proteins leads to the transcription of target genes involved in cell proliferation and survival, such as CCND1 (encoding Cyclin D1) and MYC.[1][2] By inhibiting the β-catenin/TCF4 interaction, iCRT14 effectively blocks the transcriptional activity of this pathway, leading to a reduction in the expression of these target genes and subsequent anti-proliferative effects in cancer cells with aberrant Wnt signaling.[1][3][4]
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations of iCRT14 in various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line(s) | Assay | iCRT14 Concentration | Treatment Duration | Key Findings | Reference(s) |
| Cervical Cancer | SiHa, CaSki | TOP-flash | IC50 values | 24 hours | Significant inhibition of Wnt/β-catenin transcriptional activity. | [1] |
| Cervical Cancer | HeLa | Apoptosis Assay (Annexin V/PI) | 12.9 µM (IC50) | 24 hours | Used in combination with DsiHOTAIR to induce necrosis. | [1] |
| Cervical Cancer | SiHa, CaSki | RT-qPCR | IC50 values | Not Specified | Downregulation of Wnt target genes (c-Myc, c-Jun, MMP10 in SiHa; c-Myc, MMP7 in CaSki). | [1] |
| Colorectal Cancer | HCT116 | Cell Proliferation Assay | Not Specified | Not Specified | Inhibition of cell proliferation. | [3] |
| Colorectal Cancer | CT26 | TCF Reporter Assay | Dose-dependent | Not Specified | Decreased TCF reporter activity. | [3] |
| Colorectal Cancer | CT26 | Cell Proliferation Assay | Not Specified | Not Specified | Potent inhibition of cell proliferation. | [3] |
| Colorectal Cancer | HCT116, HT29 (Xenograft) | In vivo | Not Specified | 3 weeks | Marked reduction in the initial tumor growth rate. | [5] |
| Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited c-Myc and cyclin D1 expression, decreased migration and invasion. | [1] |
| Leukemia | Not Specified | Not Specified | Not Specified | Not Specified | Significant downregulation of Wnt target genes. | [1] |
Note: IC50 values were determined by the respective studies and may vary based on experimental conditions.
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the cytotoxic effects of iCRT14 and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa, CaSki)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
iCRT14 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed 4 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[1]
-
Prepare serial dilutions of iCRT14 in fresh culture medium. Also, prepare a vehicle control (DMSO) with the same final concentration as the highest iCRT14 treatment.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the prepared iCRT14 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, wash the cells with PBS.
-
Add 300 µL of MTT solution (1 mg/mL) to each well and incubate for 3 hours at 37°C.[1]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Wnt/β-catenin Signaling Activity using TOP-flash Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cancer cell lines
-
TOP-flash and FOP-flash plasmids (TCF/LEF reporter with wild-type or mutated TCF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
iCRT14
-
Dual-Luciferase Reporter Assay System
-
24-well plates
Procedure:
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect cells with TOP-flash or FOP-flash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing iCRT14 at the desired concentration or vehicle control (DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the TOP-flash and FOP-flash activities to the Renilla luciferase activity. The Wnt/β-catenin signaling activity is represented by the ratio of TOP/FOP activity.
Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis and necrosis in cells treated with iCRT14.
Materials:
-
HeLa cells or other cancer cell lines
-
iCRT14
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed 3 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.[1]
-
Treat the cells with iCRT14 at the desired concentration (e.g., IC50 of 12.9 µM for HeLa cells) or vehicle control for 24 hours.[1]
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the staining kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Visualizations
Caption: Wnt/β-catenin signaling pathway and iCRT14 mechanism.
Caption: General workflow for iCRT14 treatment experiments.
References
- 1. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Catenin inhibition shapes tumor immunity and synergizes with immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for iCRT 14 in Stem Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT 14 is a potent and specific small molecule inhibitor of β-catenin responsive transcription (CRT). It functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical downstream step in the canonical Wnt signaling pathway. The Wnt/β-catenin pathway is fundamental in embryonic development, stem cell maintenance, and lineage specification. Manipulation of this pathway with small molecules like this compound provides a powerful tool for directing stem cell differentiation and elucidating the mechanisms governing cell fate decisions. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in stem cell differentiation experiments.
The role of Wnt/β-catenin signaling in stem cell fate is highly context-dependent. In mouse embryonic stem cells (mESCs), inhibition of the β-catenin/TCF interaction has been shown to delay differentiation and support self-renewal.[1][2] Conversely, in human embryonic stem cells (hESCs), activation of the Wnt pathway is often associated with differentiation towards mesodermal and endodermal lineages.[3][4] Therefore, inhibition of this pathway with this compound can be hypothesized to favor differentiation towards ectodermal lineages or to modulate lineage specification within the mesoderm, for instance, by promoting cardiomyocyte differentiation from mesodermal precursors.[5]
Mechanism of Action
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This triggers a cascade that leads to the inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK3, and CK1). As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, acting as a coactivator to initiate the transcription of Wnt target genes. This compound specifically inhibits this final transcriptional activation step by preventing the binding of β-catenin to TCF/LEF.[3][6][7]
Data Presentation
The following tables summarize the quantitative data available for this compound. Note that much of this data is derived from studies on cancer cell lines and should be considered as a starting point for optimization in stem cell differentiation protocols.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | HEK293 (Wnt responsive reporter) | 40.3 nM | [1] |
| Kᵢ | Homogeneous Fluorescence Polarization | 54 ± 5.2 µM | [1] |
| Effective Concentration | Rat2 cells (Western blot) | 25 and 50 µM | [1] |
| Effect | HCT-116 and HT29 cells | G₀/G₁ cell cycle arrest | [8] |
Table 2: Physicochemical and Solubility Properties
| Property | Value |
| Molecular Weight | 375.44 g/mol |
| Formula | C₂₁H₁₇N₃O₂S |
| Purity | ≥98% |
| Solubility in DMSO | Up to 75 mM |
| Storage | Store at +4°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of 375.44 g/mol , calculate the mass of this compound powder required to make a stock solution of desired concentration (e.g., 10 mM).
-
Aseptically add the calculated amount of sterile DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Note: It is recommended to prepare fresh dilutions for each experiment.
Protocol 2: General Protocol for this compound Treatment in Stem Cell Differentiation
This protocol provides a general framework. The specific cell type, seeding density, media, and differentiation factors will need to be optimized for your particular experimental goals.
Materials:
-
Pluripotent stem cells (e.g., hESCs or hiPSCs)
-
Appropriate stem cell culture medium and differentiation-inducing medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates
-
Reagents for endpoint analysis (e.g., RNA extraction kits, antibodies)
Procedure:
-
Cell Seeding: Seed pluripotent stem cells onto appropriate culture plates at a density optimized for differentiation. Culture in maintenance medium until cells reach the desired confluency.
-
Initiation of Differentiation: Aspirate the maintenance medium and replace it with the appropriate differentiation medium.
-
This compound Treatment:
-
Prepare a range of this compound working concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) by diluting the stock solution in the differentiation medium.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Add the medium containing this compound or the vehicle control to the cells.
-
-
Culture and Media Changes: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂). Change the medium every 1-2 days, replenishing with fresh medium containing the appropriate concentration of this compound or vehicle.
-
Endpoint Analysis: At predetermined time points during the differentiation process, harvest the cells for analysis.
Protocol 3: Endpoint Analysis of Differentiation
A. Quantitative PCR (qPCR) for Lineage-Specific Gene Expression
-
Harvest cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for pluripotency markers (e.g., OCT4, NANOG), and lineage-specific markers (e.g., PAX6 for ectoderm, T (Brachyury) for mesoderm, SOX17 for endoderm).
-
Analyze the relative gene expression levels, normalizing to a housekeeping gene.
B. Immunofluorescence Staining for Protein Expression
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against lineage-specific proteins.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
C. Western Blotting for Protein Quantification
-
Lyse the cells and determine the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Logical Relationships and Expected Outcomes
The inhibition of β-catenin/TCF-mediated transcription by this compound is expected to modulate stem cell fate decisions. The precise outcome is dependent on the intrinsic state of the stem cells and the accompanying differentiation cues.
Troubleshooting and Optimization
-
Cell Viability: High concentrations of this compound or DMSO may be toxic to some cell types. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific stem cell line.
-
Variability in Differentiation: The timing of this compound addition can be critical. Test the effects of adding the inhibitor at different stages of your differentiation protocol.
-
Incomplete Inhibition: If the expected effects are not observed, confirm the activity of your this compound stock and consider that some cell lines may have compensatory signaling pathways.
By providing a robust method for inhibiting Wnt/β-catenin signaling, this compound is a valuable tool for researchers seeking to understand and control stem cell differentiation. The protocols and information provided herein offer a solid foundation for incorporating this compound into your research.
References
- 1. Inhibition of β-catenin–TCF1 interaction delays differentiation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of β-catenin-TCF1 interaction delays differentiation of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Canonical Wnt signaling is required for development of embryonic stem cell-derived mesoderm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell derived mesoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Pathway Regulation of Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt Signaling Regulates the Lineage Differentiation Potential of Mouse Embryonic Stem Cells through Tcf3 Down-Regulation | PLOS Genetics [journals.plos.org]
- 8. Maintaining embryonic stem cell pluripotency with Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase Reporter Assay with iCRT 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the small molecule inhibitor iCRT 14 in a luciferase reporter assay to quantify the activity of the Wnt/β-catenin signaling pathway. This assay is a critical tool for the discovery and characterization of potential therapeutic agents targeting this key cellular pathway, which is often dysregulated in various cancers.
Introduction to Wnt/β-catenin Signaling and this compound
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] In the canonical pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin.[1][2] In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes.[1][2]
This compound is a potent and specific inhibitor of β-catenin-responsive transcription (CRT).[3][4] It functions by disrupting the interaction between β-catenin and TCF4, thereby inhibiting the transcription of Wnt target genes.[1][4] This inhibitory activity makes this compound a valuable tool for studying the Wnt/β-catenin pathway and a potential candidate for therapeutic development.
Principle of the Luciferase Reporter Assay
The luciferase reporter assay is a widely used method for studying gene expression and signal transduction pathways. In the context of the Wnt/β-catenin pathway, a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash) is introduced into cells.[5] When the Wnt pathway is active, the β-catenin/TCF complex binds to these sites and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is proportional to the level of pathway activation. A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash) is used to measure non-specific transcriptional activity. The ratio of TOPFlash to FOPFlash activity provides a specific measure of Wnt/β-catenin signaling.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound's inhibitory activity on the Wnt/β-catenin signaling pathway.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 40.3 nM | HEK293 | STF16-luciferase reporter assay | [3][4] |
| Ki | 54 ± 5.2 μM | - | Homogeneous fluorescence polarization (FP) assay | [4] |
Experimental Protocols
This section provides a detailed protocol for a dual-luciferase reporter assay to assess the inhibitory effect of this compound on Wnt/β-catenin signaling in HEK293 cells.
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
This compound (prepare stock solution in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for pathway activation)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
References
- 1. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: iCRT14 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
iCRT14 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Its mechanism of action involves the disruption of the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors in the nucleus.[2] This inhibition prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are crucial for cancer cell proliferation, survival, and metastasis.[1] The aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for utilizing iCRT14 in combination with other anti-cancer agents, based on preclinical findings.
Data Presentation
Table 1: In Vitro Efficacy of iCRT14 in Combination with HOTAIR Knockdown in Cervical Cancer Cells
| Cell Line | Treatment | Proliferation (MTT Assay) | Apoptosis/Necrosis | Wnt/β-catenin Pathway Activity (TOP/FOP Flash Assay) | Reference |
| HeLa | iCRT14 | No significant inhibition | - | No significant inhibition | [3] |
| HeLa | DsiHOTAIR | 83% viable cells | - | - | [3] |
| HeLa | iCRT14 + DsiHOTAIR | - | 14% apoptosis, 74% necrosis | Significant downregulation | [3] |
| SiHa | iCRT14 | IC50 determined | - | Significant inhibition | [3] |
| CaSki | iCRT14 | IC50 determined | - | Significant inhibition | [3] |
Table 2: Preclinical Data on Combination Therapies with Wnt/β-catenin Pathway Inhibitors (as a proxy for iCRT14)
| Wnt Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| OMP-18R5 (vantictumab), OMP-Fzd8-Fc (ipafricept) | Anti-CTLA-4, Anti-PD1 | Syngeneic murine tumor models | Synergistic anti-tumor responses, increased CD8+ T cell infiltration, decreased Tregs | [3] |
| LGK974 | Spartalizumab (anti-PD-1) | Solid tumors (clinical trial) | Disease stabilization in 53% of urothelial carcinoma patients resistant to checkpoint inhibitors | [4] |
| XAV939 | Paclitaxel | Bladder and Breast Cancer cell lines | Increased apoptosis, sensitization of resistant cells to paclitaxel | [5][6] |
| XAV939 | Cisplatin | Small cell lung cancer cell lines | Dose-dependent decrease in proliferation | [4] |
| WNT7A knockdown | Cisplatin | Oral squamous cell carcinoma | Sensitized cells to cisplatin, increased apoptosis | [7] |
| PARP-1 inhibitor (PJ34) | Cisplatin | Cervical cancer cell lines | Augmented cisplatin toxicity, inhibited β-catenin signaling | [8] |
| RXC004 | 5-FU, Irinotecan, Oxaliplatin | Colorectal xenograft model | Increased survival, decreased tumor volume | [9] |
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt3a/GSK3β/β-catenin Signalling Modulates Doxorubicin-associated Memory Deficits in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Wnt/β-Catenin Signaling Contributes to Paclitaxel Resistance in Bladder Cancer Cells with Cancer Stem Cell-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e-century.us [e-century.us]
- 8. PARP-1 inhibitor modulate β-catenin signaling to enhance cisplatin sensitivity in cancer cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting iCRT 14 Insolubility: A Technical Guide
Researchers utilizing iCRT 14, a potent inhibitor of β-catenin-responsive transcription (CRT), may occasionally encounter challenges with its solubility.[1][2] This technical guide provides troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes. This compound interferes with the interaction between β-catenin and TCF4, key components of the Wnt signaling pathway, making it a valuable tool in studying cancer and other diseases where this pathway is dysregulated.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[5][6] It is practically insoluble in water and ethanol.[6]
Q2: I'm seeing precipitation or incomplete dissolution of this compound in DMSO. What could be the cause?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound.[5][6]
-
Temperature: this compound's solubility can be enhanced with gentle warming.[7][8]
-
Concentration: Attempting to prepare a solution at a concentration higher than its solubility limit will result in undissolved compound.
Q3: How can I improve the solubility of this compound?
A3: To improve solubility, it is recommended to use fresh, anhydrous (moisture-free) DMSO.[5][6] Additionally, gentle warming of the solution to 37°C and brief sonication can aid in dissolution.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO at room temperature. | The concentration may be too high, or the DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO. Try gentle warming (37°C) and/or sonication to facilitate dissolution.[7][8] Ensure you are not exceeding the solubility limit. |
| A precipitate forms after preparing the stock solution. | The solution may be supersaturated, or the storage temperature may be too low, causing the compound to crystallize out of solution. | Warm the solution gently to redissolve the precipitate. If the problem persists, consider preparing a slightly more dilute stock solution. Store stock solutions at -20°C or -80°C as recommended.[1][5] |
| The compound precipitates when added to aqueous media (e.g., cell culture medium). | This compound has poor aqueous solubility. The final concentration of DMSO in the aqueous solution may be too low to keep the compound dissolved. | Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, while also being non-toxic to your cells. It is common to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous medium. |
Quantitative Data Summary
The solubility of this compound in DMSO has been reported at various concentrations by different suppliers. This table summarizes the available data.
| Supplier/Source | Reported Solubility in DMSO |
| R&D Systems | Soluble to 75 mM |
| MedchemExpress | ≥ 29 mg/mL (77.24 mM) |
| Selleck Chemicals | 37 mg/mL (98.55 mM) |
| GlpBio | ≥ 18.75 mg/mL |
| Sigma-Aldrich | ≥ 10 mg/mL |
| Tocris Bioscience | 28.16 mg/mL (75 mM) |
Note: The molecular weight of this compound is 375.44 g/mol .[5]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.7544 mg of this compound (Mass = Molarity x Volume x Molecular Weight).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Alternatively, or in addition to warming, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6]
-
Visualizations
Wnt/β-catenin Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound. In the "off" state (absence of Wnt), β-catenin is targeted for degradation by a destruction complex. In the "on" state (presence of Wnt), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription by binding to TCF/LEF transcription factors. This compound is thought to disrupt the interaction between β-catenin and TCF4.[3][4]
Caption: Wnt/β-catenin signaling pathway and this compound's mechanism of action.
Troubleshooting Workflow for this compound Insolubility
This diagram provides a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. allgenbio.com [allgenbio.com]
- 3. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Troubleshooting iCRT 14 Ineffectiveness in Wnt Signaling Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with iCRT 14 failing to inhibit the Wnt signaling pathway in their experiments.
Troubleshooting Guide & FAQs
This guide is designed in a question-and-answer format to directly address specific problems you may be facing.
Compound & Reagent Related Issues
Question 1: How can I be sure that the this compound I am using is active?
Answer: The activity of this compound can be compromised by improper storage and handling. Here are some steps to ensure your compound is active:
-
Storage: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). In solvent, it should be stored at -80°C (up to 2 years) or -20°C (up to 1 year)[1]. It is not recommended to store the solution for long periods[2].
-
Solubility: this compound is soluble in DMSO[3][4]. Ensure you are using fresh, anhydrous DMSO as moisture can reduce its solubility[1][5]. The solubility is reported to be ≥18.75 mg/mL in DMSO with gentle warming and sonication[2] or up to 75 mM in DMSO[3].
-
Preparation of Stock Solutions: Prepare fresh stock solutions and use them immediately for optimal results[5]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Positive Control: Test the activity of your this compound batch on a well-characterized, sensitive cell line where its efficacy has been previously established, such as HCT116 or HT29 colon cancer cells[2].
Cell Line & Model System Related Issues
Question 2: Why is this compound not inhibiting Wnt signaling in my specific cell line?
Answer: The lack of response to this compound can be highly dependent on the specific characteristics of your cell line.
-
Presence of interfering molecules: A notable reason for this compound resistance has been identified in HeLa cervical cancer cells. The long non-coding RNA (lncRNA) HOTAIR can interact with β-catenin, preventing this compound from binding to its target and thereby maintaining the activation of the Wnt/β-catenin pathway[6][7][8][9]. If you are working with a cell line where this compound is ineffective, it is worth investigating the expression levels of HOTAIR or other potential interacting partners of β-catenin.
-
Constitutive Activation Downstream of β-catenin/TCF Interaction: this compound acts by inhibiting the interaction between β-catenin and TCF4[2][6][7]. If your cell line has a mutation or alteration downstream of this interaction that leads to constitutive activation of Wnt target genes, this compound will be ineffective.
-
Low Wnt Pathway Activity: Ensure that the Wnt pathway is actually active in your cell line under your experimental conditions. You can verify this by measuring the expression of known Wnt target genes like AXIN2, c-Myc, or Cyclin D1 before treatment[5][10]. If the basal activity is low, you may need to stimulate the pathway with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., LiCl or BIO) to observe the inhibitory effect of this compound[11][12].
Question 3: Are there cell lines in which this compound has been shown to be effective or ineffective?
Answer: Yes, literature provides examples for both scenarios.
-
Effective in:
-
Ineffective in:
Experimental Protocol & Data Interpretation Issues
Question 4: What is the recommended concentration and incubation time for this compound?
Answer: The optimal concentration and incubation time are cell-line dependent and should be determined empirically through a dose-response experiment. However, published data can provide a starting point.
-
IC50 Value: The reported IC50 for inhibiting the Wnt responsive STF16-luciferase reporter in HEK293 cells is 40.3 nM[2][3][4][5].
-
Effective Concentrations in Cell Culture:
-
In Rat2 cells, concentrations of 25 and 50 μM were used for a 2-hour pre-treatment before Wnt3a stimulation[5].
-
In BT-549 cells, concentrations of 10, 25, and 50 μM were shown to inhibit cell proliferation in a time-dependent manner[1].
-
In MDBK cells, 10 μM was used for 2 hours before and during BoHV-1 infection[1].
-
-
In Vivo Studies: In xenograft models using HCT116 and HT29 cells, a dose of 50 mg/kg was administered via intraperitoneal injection[2][5].
Question 5: How can I properly assess the inhibition of the Wnt signaling pathway?
Answer: A multi-faceted approach is recommended to confirm Wnt pathway inhibition.
-
Reporter Assays: The most common method is the TOP/FOP-flash reporter assay, which measures the transcriptional activity of the TCF/LEF family of transcription factors[6][7][11]. A decrease in the TOP/FOP flash ratio upon this compound treatment indicates inhibition.
-
Target Gene Expression: Measure the mRNA or protein levels of direct Wnt target genes such as AXIN2, c-Myc, Cyclin D1, c-Jun, or MMP7[6][10]. A downregulation of these genes would confirm the inhibitory effect of this compound.
-
β-catenin Levels and Localization: While this compound inhibits the function of β-catenin in the nucleus, it does not typically affect the overall cellular levels of β-catenin[11]. Therefore, measuring total β-catenin levels might not be an informative readout for this compound activity.
-
Phenotypic Assays: Assess the effect of this compound on Wnt-driven cellular processes such as cell proliferation, migration, or invasion[7][13].
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 40.3 nM | HEK293 (STF16-luciferase reporter) | [2][3][4][5] |
| Ki | 54 ± 5.2 μM | Homogeneous fluorescence polarization (FP) assay for β-catenin/Tcf binding | [4][5] |
| Effective Concentration | 25 and 50 μM | Rat2 cells (2h pre-treatment) | [5] |
| Effective Concentration | 10, 25, 50 μM | BT-549 cells (dose- and time-dependent) | [1] |
| Effective Concentration | 10 μM | MDBK cells | [1] |
| In Vivo Dosage | 50 mg/kg (i.p.) | HCT116 and HT29 xenograft models | [2][5] |
Experimental Protocols
TOP/FOP-flash Luciferase Reporter Assay
This protocol is a standard method to assess the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with either the TOP-flash (containing wild-type TCF binding sites) or FOP-flash (containing mutated TCF binding sites, as a negative control) plasmid, along with a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Incubation: After 24 hours of incubation to allow for plasmid expression, treat the cells with this compound at various concentrations. Include appropriate vehicle (DMSO) and positive controls. If necessary, stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor.
-
Lysis and Measurement: After a further 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity (TOP or FOP) to the Renilla luciferase activity. The Wnt signaling activity is represented as the ratio of TOP/FOP luciferase activity.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - Frontiers in Oncology - Figshare [frontiersin.figshare.com]
- 10. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to activate and detect Wnt signaling? [web.stanford.edu]
- 12. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming iCRT14 Resistance in HeLa Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using iCRT14, a Wnt/β-catenin pathway inhibitor, in HeLa cells. A key mechanism of resistance in this cell line has been identified, and this guide will help you understand and potentially overcome this issue.
Frequently Asked Questions (FAQs)
Q1: What is iCRT14 and what is its mechanism of action?
A1: iCRT14 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] It functions at the nuclear level by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[2][3] This blockage prevents the transcription of Wnt target genes, such as CCND1 (encoding Cyclin D1) and MYC, which are crucial for cell proliferation and survival.[2][3]
Q2: I am not observing the expected inhibitory effect of iCRT14 on Wnt signaling in my HeLa cells. Why might this be happening?
A2: A primary reason for the lack of iCRT14 efficacy in HeLa cells is the high expression of the long non-coding RNA (lncRNA) HOTAIR.[2][4] Research has shown that HOTAIR can bind to β-catenin in the nucleus, which appears to prevent iCRT14 from disrupting the β-catenin/TCF4 complex.[2] This interaction ultimately sustains the activation of the Wnt/β-catenin pathway, rendering the cells resistant to iCRT14.[2][4]
Q3: Are other cervical cancer cell lines also resistant to iCRT14?
A3: Not necessarily. Studies have shown that while HeLa cells exhibit resistance, other cervical cancer cell lines like SiHa and CaSki can be sensitive to iCRT14, showing downregulation of Wnt target genes such as c-Myc, c-Jun, and MMP7 upon treatment.[2]
Q4: What is the typical IC50 value for iCRT14 in HeLa cells compared to other Wnt inhibitors?
A4: The IC50 value for iCRT14 in HeLa cells has been reported to be significantly higher than in sensitive cell lines, indicating resistance. For comparison, here are the reported IC50 values for different Wnt pathway inhibitors in various cervical cancer cell lines:
| Drug | Target | HeLa IC50 (µM) | SiHa IC50 (µM) | CaSki IC50 (µM) |
| iCRT14 | β-catenin/TCF Interaction | ~12.9 | Not Reported | Not Reported |
| C59 | Wnt Ligand Secretion | ~10.5 | ~11.5 | ~13.5 |
| NSC668036 | DVL Protein | ~15.5 | ~17.5 | ~16.5 |
Data extracted from a study by Rojas-Chávez, et al. (2021).[2]
Troubleshooting Guide
Problem: iCRT14 treatment does not reduce the expression of Wnt target genes (e.g., c-Myc, Cyclin D1) in HeLa cells.
| Potential Cause | Suggested Solution |
| High HOTAIR expression | 1. Quantify HOTAIR levels: Perform qRT-PCR to confirm high expression of HOTAIR in your HeLa cell stock. 2. Knockdown of HOTAIR: Use siRNA or shRNA targeting HOTAIR to reduce its expression. Co-treatment with iCRT14 following HOTAIR knockdown has been shown to restore sensitivity and inhibit the Wnt/β-catenin pathway.[2] |
| Incorrect dosage or treatment duration | 1. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration of iCRT14 for your specific HeLa cell line, although be aware that resistance may still be a factor. 2. Time-course experiment: Evaluate the expression of target genes at different time points after iCRT14 treatment. |
| Inactive compound | 1. Verify compound activity: Test the iCRT14 on a known sensitive cell line (e.g., SiHa or CaSki) to confirm its biological activity.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Wnt inhibitors on cervical cancer cell lines.
-
Cell Seeding: Seed HeLa, SiHa, or CaSki cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of iCRT14, C59, or NSC668036 for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[3]
Wnt/β-catenin Pathway Activity Assay (TOP/FOP Flash Assay)
This reporter assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Transfection: Co-transfect cells with either the TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated TCF/LEF binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization.
-
Drug Treatment: After 24 hours, treat the transfected cells with the desired concentration of iCRT14 or other inhibitors.
-
Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of Wnt target genes or HOTAIR.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the genes of interest (e.g., MYC, CCND1, HOTAIR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of iCRT14.
Caption: Mechanism of iCRT14 resistance in HeLa cells mediated by HOTAIR.
Caption: Workflow for investigating and overcoming iCRT14 resistance in HeLa cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iCRT 14 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of iCRT 14, a potent inhibitor of β-catenin-responsive transcription, while minimizing its toxic effects in experimental models.
Quick Links:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus[1][2][3]. This disruption prevents the transcription of Wnt target genes, which are often involved in cell proliferation and survival[2][3].
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The effective concentration of this compound for inhibiting Wnt/β-catenin signaling is in the nanomolar to low micromolar range. The reported IC50 for the inhibition of β-catenin-responsive transcription is approximately 40.3 nM[1][3][4]. For initial experiments, a concentration range of 10 nM to 10 µM is a reasonable starting point to determine the optimal effective and non-toxic dose for your specific cell line and experimental conditions.
Q3: What is the solvent for this compound and what is the maximum recommended final concentration of the solvent in cell culture?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO)[2][4]. To minimize solvent-induced toxicity, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.5%[5][6]. High concentrations of DMSO can independently affect cell viability and proliferation[5].
Q4: How stable are this compound stock solutions and working dilutions?
A4: While specific long-term stability data for this compound in DMSO at -20°C or -80°C is not extensively published, it is best practice to prepare fresh working dilutions from a frozen stock for each experiment to ensure consistent activity. Aliquoting the stock solution upon receipt can help avoid repeated freeze-thaw cycles, which may degrade the compound. For in-use stability in aqueous cell culture media, it is recommended to apply the treatment immediately after dilution.
Q5: Are there known instances of cell line-specific resistance to this compound?
A5: Yes, the cellular context can significantly influence the efficacy of this compound. For example, in HeLa cervical cancer cells, the long non-coding RNA (lncRNA) HOTAIR has been shown to confer resistance to this compound by interacting with β-catenin and maintaining the activation of the Wnt/β-catenin pathway[4]. This highlights the importance of validating the inhibitory effect of this compound in each cell line of interest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death or toxicity observed at expected effective concentrations. | 1. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. 2. Cell line sensitivity: The cell line being used is particularly sensitive to this compound. 3. Incorrect concentration: Error in calculating the dilution of the stock solution. | 1. Reduce DMSO concentration: Ensure the final DMSO concentration is ≤ 0.5%. Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added to the culture. 2. Perform a dose-response curve: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations to determine the IC50 for toxicity in your specific cell line. 3. Verify calculations and stock concentration: Double-check all dilution calculations. If possible, verify the concentration of the stock solution. |
| Inconsistent or no inhibition of Wnt/β-catenin signaling. | 1. Cell line resistance: The cell line may have intrinsic resistance mechanisms (e.g., high expression of HOTAIR in HeLa cells). 2. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Suboptimal concentration: The concentration of this compound used is too low to effectively inhibit the pathway in the chosen cell line. 4. Lot-to-lot variability: Different batches of this compound may have slight variations in purity or activity. | 1. Assess pathway inhibition: Use a reporter assay (e.g., TOP/FOP Flash) or measure the expression of known Wnt target genes (e.g., Axin2, c-Myc) to confirm pathway inhibition. If no inhibition is observed, consider alternative inhibitors or investigate potential resistance mechanisms. 2. Use fresh aliquots: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. Increase concentration: Titrate the concentration of this compound upwards in a dose-response experiment to find the effective concentration. 4. Test new lots: When starting with a new batch of this compound, it is advisable to re-run a dose-response experiment to confirm its potency. |
| Precipitation of this compound in the cell culture medium. | 1. Low aqueous solubility: this compound has limited solubility in aqueous solutions like cell culture media, especially at higher concentrations. 2. Improper dilution technique: Adding a concentrated DMSO stock directly to the medium without proper mixing can cause the compound to precipitate. | 1. Use a lower concentration: If possible, work with concentrations of this compound that remain soluble in your culture medium. 2. Optimize dilution: When preparing the working solution, add the DMSO stock of this compound to a small volume of medium and mix well before adding it to the final culture volume. Pre-warming the medium to 37°C may also help. |
Data on this compound Efficacy and Cytotoxicity
The following table summarizes the reported concentrations of this compound for its inhibitory effect on the Wnt/β-catenin pathway and its cytotoxic effects on various cell lines. It is important to note that the optimal concentration can vary significantly between cell types.
| Parameter | Cell Line(s) | Concentration | Reference(s) |
| IC50 for Wnt/β-catenin Pathway Inhibition | HEK293T | 40.3 nM | [1][3][4] |
| IC50 for Cell Viability (Cytotoxicity) | HeLa (cervical cancer) | ~25 µM | [4] |
| SiHa (cervical cancer) | ~30 µM | [4] | |
| CaSki (cervical cancer) | ~35 µM | [4] | |
| Concentrations Showing Biological Effects (e.g., cell cycle arrest) | HCT-116, HT29 (colorectal cancer) | Induces G0/G1 arrest (concentrations not specified) | [1][4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for the cytotoxicity of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Degradation of azo dye Acid Red 14 in aqueous solution by electrokinetic and electrooxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
iCRT 14 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of iCRT 14, a potent inhibitor of β-catenin-responsive transcription (CRT), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[1][2][3][4][5][6] It functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors in the nucleus.[2][7][8] This inhibition prevents the transcription of Wnt target genes, which are often involved in cell proliferation and survival.[7][9] this compound has been shown to potently inhibit β-catenin-responsive transcription with an IC50 of 40.3 nM in reporter assays.[2][10][11]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 75 mM.[10] For long-term storage, the stock solution in DMSO should be kept at -20°C for up to one year or -80°C for up to two years.[11] The powder form should be stored at +4°C.[10] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: What is the stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no effect of this compound on target gene expression. | Degradation of this compound: The compound may have degraded in the cell culture media during prolonged incubation. | Replace the media with freshly diluted this compound every 24-48 hours. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | |
| Cell line resistance: Some cell lines may exhibit resistance to this compound. For instance, the presence of the long non-coding RNA HOTAIR has been shown to confer resistance to this compound in HeLa cells.[7][9] | Consider using a different cell line or investigating potential resistance mechanisms in your current cell line. | |
| Precipitation of this compound in cell culture media. | Low solubility: The final concentration of DMSO in the media may be too low to keep this compound in solution, or the concentration of this compound may exceed its solubility limit in the aqueous media. | Ensure the final DMSO concentration in the cell culture media does not exceed a level that is toxic to your cells (typically <0.5%). Prepare intermediate dilutions in media to avoid shocking the compound out of solution. |
| Observed cytotoxicity at expected effective concentrations. | Cell line sensitivity: Different cell lines can have varying sensitivities to both this compound and the solvent (DMSO). | Perform a viability assay to determine the cytotoxic concentration of this compound and DMSO for your specific cell line. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
1. Preparation of this compound-containing Media:
-
Thaw a DMSO stock solution of this compound.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare a sufficient volume for the entire experiment.
2. Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.
3. Sample Analysis at Each Time Point:
-
At each designated time point, remove an aliquot of the medium.
-
Analyze the concentration of active this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Functional Readout (Optional but Recommended):
-
In parallel, treat cells with the aged this compound-containing media collected at each time point.
-
After a defined incubation period, assess the biological activity of the aged media by measuring the expression of a known Wnt/β-catenin target gene (e.g., AXIN2, MYC) using RT-qPCR.
-
A decrease in the inhibition of the target gene over time would indicate degradation of this compound.
Visualizations
Wnt/β-catenin Signaling Pathway and Point of Inhibition by this compound
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Wnt/β-Catenin Signaling Pathway in Skin Carcinogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
iCRT 14 Technical Support Center: Troubleshooting Non-Specific Luciferase Inhibition
Welcome to the technical support center for iCRT 14. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the non-specific inhibition of luciferase by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of β-catenin responsive transcription (CRT).[1][2] It functions by disrupting the interaction between β-catenin and T-cell factor 4 (TCF4), a key step in the canonical Wnt signaling pathway.[1] This inhibition has been demonstrated in various cell-based assays, including luciferase reporter assays designed to measure Wnt pathway activity.[1][2]
Q2: I am observing inhibition of my luciferase reporter with this compound, even in my negative control experiments. Is this expected?
A2: Yes, this can be an expected, albeit problematic, off-target effect. Studies have shown that this compound can behave as a non-selective inhibitor of firefly luciferase activity.[3] This means it can reduce the light output from the luciferase enzyme itself, independent of its effects on the Wnt signaling pathway. This non-specific inhibition is not due to cytotoxicity.[3]
Q3: Does this compound inhibit all types of luciferases?
A3: The primary documented non-specific inhibition is against firefly luciferase.[3] There is less available data on the direct effects of this compound on other commonly used luciferases like Renilla and NanoLuc. Due to their different structures and substrate requirements, it is possible that this compound's inhibitory effect may vary between luciferase types. It is crucial to validate this in your specific experimental system.
Q4: What is the reported potency of this compound?
A4: this compound has a reported IC50 of 40.3 nM for the inhibition of Wnt-responsive STF16 luciferase reporter in HEK293 cells.[1][2] It is important to distinguish this value, which reflects inhibition of the Wnt pathway, from any direct inhibitory effect on the luciferase enzyme itself.
Q5: Are there alternative Wnt pathway inhibitors that do not interfere with luciferase assays?
A5: Yes, other small molecule inhibitors of the Wnt pathway are available. Their potential for off-target luciferase inhibition should be independently verified. Some examples include Tankyrase inhibitors like XAV939 and IWR-1, which have been shown to be more specific in certain contexts. However, it is always recommended to perform appropriate controls to rule out non-specific effects for any small molecule inhibitor.
Troubleshooting Guides
Problem: Reduced Luciferase Signal in both Experimental and Control Groups
You are using a firefly luciferase-based reporter to study Wnt signaling and observe that this compound reduces the luciferase signal not only in your Wnt-responsive reporter (e.g., TOPFlash) but also in your negative control reporter (e.g., FOPFlash) or a reporter driven by a constitutive promoter.
Possible Cause:
This is a strong indication of non-specific inhibition of the firefly luciferase enzyme by this compound.
Solutions:
-
Perform a Luciferase Inhibition Assay: Directly test the effect of this compound on purified firefly luciferase enzyme or on a constitutively expressed firefly luciferase in your cell line. This will help you quantify the extent of direct inhibition.
-
Use a Dual-Luciferase System: Employ a dual-reporter system where the experimental reporter is firefly luciferase and the control reporter is a different luciferase, such as Renilla or NanoLuc. If this compound specifically inhibits firefly luciferase, you would expect to see a decrease in the firefly signal but not the control luciferase signal.
-
Normalize to a Non-Firefly Luciferase Control: When using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla or NanoLuc signal. This can help to correct for the non-specific inhibition, assuming the control luciferase is unaffected.
-
Consider Alternative Reporter Systems: If the non-specific inhibition is significant and cannot be adequately controlled for, consider using a non-luciferase-based reporter system, such as a fluorescent reporter (e.g., GFP, RFP) or a secreted alkaline phosphatase (SEAP) reporter.
-
Use an Orthogonal Assay: Validate your findings with an orthogonal method that does not rely on a luciferase readout, such as qPCR to measure the expression of endogenous Wnt target genes (e.g., AXIN2, c-MYC).
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound. Note the distinction between its effect on the Wnt pathway and its non-specific effects.
| Target/Assay | Reporter System | Cell Line | IC50/Effect | Citation |
| Wnt/β-catenin Pathway | STF16 Luciferase Reporter | HEK293 | 40.3 nM | [1][2] |
| Wnt-dependent Transcription | TOPFlash (Firefly Luciferase) | DLD-1 | Dose-dependent inhibition | [3] |
| Wnt-independent Transcription | E2F1 Promoter (Firefly Luciferase) | DLD-1 | Dose-dependent inhibition | [3] |
Experimental Protocols
Protocol: Dual-Luciferase Assay to Assess Non-Specific Inhibition
This protocol is designed to determine if a small molecule inhibitor, such as this compound, non-specifically inhibits firefly luciferase. It utilizes a dual-luciferase system with a Wnt-responsive firefly luciferase reporter (TOPFlash) and a constitutively expressed Renilla luciferase for normalization. A Wnt-unresponsive firefly luciferase reporter (FOPFlash) serves as a negative control.
Materials:
-
Cells (e.g., HEK293T, HCT116)
-
TOPFlash and FOPFlash plasmids (containing firefly luciferase)
-
Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
100 ng TOPFlash or FOPFlash plasmid
-
10 ng Renilla luciferase plasmid
-
Transfection reagent according to the manufacturer's protocol.
-
-
Incubate the transfection mix and then add to the cells.
-
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment time (e.g., 16-24 hours).
-
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to each well and measure the luminescence (Reading A).
-
Add the Stop & Glo reagent (which quenches the firefly reaction and contains the Renilla substrate) to each well and measure the luminescence (Reading B).
-
-
Data Analysis:
-
Calculate the ratio of firefly luminescence to Renilla luminescence for each well (Reading A / Reading B).
-
Compare the ratios for the this compound-treated wells to the vehicle-treated wells for both TOPFlash and FOPFlash transfected cells. A dose-dependent decrease in the FOPFlash ratio indicates non-specific inhibition of firefly luciferase.
-
Visualizations
References
how to handle iCRT 14 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with iCRT14, a potent inhibitor of β-catenin-responsive transcription, in experimental settings.
Troubleshooting Guide: iCRT14 Precipitation in Media
Precipitation of iCRT14 in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. The following table summarizes potential causes and recommended solutions to prevent and address this issue.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding iCRT14 stock solution to the media. | Exceeding the solubility limit of iCRT14 in the aqueous media.[1][2] | - Decrease the final concentration of iCRT14 in the experiment.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for dilution into the media.[1]- Perform serial dilutions of the stock solution directly in the pre-warmed culture medium.[1] |
| Improperly dissolved stock solution.[2] | - Ensure the iCRT14 is fully dissolved in the DMSO stock solution before adding it to the media. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] | |
| Precipitate forms over time while in the incubator. | Temperature shift affecting solubility.[2][4] | - Pre-warm the cell culture media to 37°C before adding the iCRT14 stock solution.[1] |
| pH shift in the media due to the CO₂ environment.[1][2] | - Ensure the media is properly buffered for the incubator's CO₂ concentration. | |
| Interaction with media components (e.g., salts, proteins).[1] | - Test the stability of iCRT14 in your specific cell culture medium over the intended duration of the experiment.- Consider if components in serum-free media might be interacting with the compound differently than in serum-containing media.[1] | |
| Cloudiness or fine particles appear in the media. | Formation of insoluble salts or complexes.[4][5][6] | - Review the order of component addition when preparing custom media, as some salts can precipitate when mixed directly.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving iCRT14?
A1: The recommended solvent for iCRT14 is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of up to 75 mM. It is important to use fresh, high-quality DMSO, as absorbed moisture can decrease the solubility of the compound.[3] iCRT14 is reportedly insoluble in water and ethanol.[3]
Q2: What is the optimal storage condition for iCRT14 stock solutions?
A2: Once dissolved in DMSO, iCRT14 stock solutions should be aliquoted and stored at -80°C for up to two years or at -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[7]
Q3: Can the type of cell culture media affect iCRT14 solubility?
A3: Yes, the composition of the cell culture medium can influence the solubility of iCRT14.[1] Media contains a complex mixture of salts, amino acids, and proteins that can interact with the compound. If you are observing precipitation, it may be beneficial to test the solubility of iCRT14 in your specific media formulation.
Q4: What is the mechanism of action of iCRT14?
A4: iCRT14 is a potent inhibitor of β-catenin-responsive transcription (CRT).[8] It is thought to function by interfering with the interaction between β-catenin and TCF4, a key step in the canonical Wnt signaling pathway.[8] This inhibition leads to the downregulation of Wnt/β-catenin target genes.[3]
Experimental Protocols
Detailed Methodology for Preparing iCRT14 Working Solutions:
To minimize the risk of precipitation, follow this detailed protocol for preparing iCRT14 working solutions for your cell culture experiments:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of solid iCRT14 to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM to 75 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
-
Serial Dilution for Working Concentration:
-
Pre-warm your cell culture media to 37°C.
-
Perform serial dilutions of the high-concentration DMSO stock solution into the pre-warmed media to achieve your desired final experimental concentration.
-
Add the diluted iCRT14 solution to your cells immediately after preparation.
-
Visualizations
Caption: Troubleshooting workflow for iCRT14 precipitation.
Caption: iCRT14 inhibits the Wnt/β-catenin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iCRT 14 | β-catenin | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to β-Catenin Western Blot Analysis Following iCRT 14 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of iCRT 14, a selective inhibitor of the Wnt/β-catenin signaling pathway, on β-catenin protein levels as determined by Western blot analysis. We will compare its mechanism and resulting protein expression profile to other common Wnt pathway inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound and Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate target gene expression.
This compound is a small molecule inhibitor that specifically targets the interaction between β-catenin and TCF4, preventing the transcription of Wnt target genes.[1][2] This mechanism of action is distinct from other Wnt pathway inhibitors that act further upstream. Understanding these differences is critical for interpreting experimental results, such as those from Western blot analyses.
Comparative Analysis of Wnt Inhibitor Effects on β-Catenin Protein Levels
The choice of Wnt pathway inhibitor has a significant impact on the expected outcome of a β-catenin Western blot. Here, we compare the effects of this compound with other inhibitors that target different points in the pathway.
| Inhibitor | Mechanism of Action | Expected Effect on Total β-Catenin Levels (Western Blot) | Reference |
| This compound | Inhibits the interaction between β-catenin and TCF4 in the nucleus. | No significant change. this compound acts downstream of β-catenin stabilization. | [2][3] |
| XAV-939 | A tankyrase inhibitor that stabilizes Axin, a key component of the β-catenin destruction complex. | Decrease. Increased Axin levels promote the degradation of β-catenin. | [4][5][6][7][8] |
| IWP-2 | Inhibits Porcupine (PORCN), an enzyme required for Wnt ligand secretion. | Decrease (in systems with active Wnt signaling). Blocks the initial signal for β-catenin stabilization. | [1] |
| GSK-3β Inhibitors (e.g., CHIR99021) | Inhibit Glycogen Synthase Kinase 3β, preventing the phosphorylation and subsequent degradation of β-catenin. | Increase. Leads to the accumulation of β-catenin. | [9] |
Summary of Expected Western Blot Outcomes:
Treatment with this compound is not expected to alter the total cellular levels of β-catenin, as its inhibitory action occurs at the final transcriptional step in the nucleus. In contrast, inhibitors like XAV-939 and IWP-2, which act upstream to promote β-catenin degradation or prevent its stabilization, will lead to a detectable decrease in total β-catenin levels on a Western blot. Conversely, GSK-3β inhibitors will result in an increase in total β-catenin.
Visualizing the Mechanisms: Signaling Pathway and Experimental Workflow
To clarify these distinct mechanisms and the experimental process for their analysis, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis of β-catenin.
Experimental Protocols
Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot for β-Catenin
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10%) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
The choice of a Wnt signaling inhibitor is a critical experimental design parameter that dictates the expected changes in β-catenin protein levels. This compound, by targeting the downstream β-catenin/TCF4 interaction, offers a tool to study the consequences of Wnt pathway inhibition without altering total β-catenin levels. This is in stark contrast to upstream inhibitors like XAV-939, which induce β-catenin degradation. A thorough understanding of these differing mechanisms is essential for the accurate design and interpretation of Western blot experiments in Wnt signaling research.
References
- 1. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Catenin-Specific Inhibitor, iCRT14, Promotes BoHV-1 Infection-Induced DNA Damage in Human A549 Lung Adenocarcinoma Cells by Enhancing Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. hubrecht.eu [hubrecht.eu]
- 10. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Pathway Inhibitors: iCRT 14 vs. XAV939
For researchers and drug development professionals investigating the intricate Wnt signaling pathway, the choice of inhibitory small molecules is critical. This guide provides a detailed, objective comparison of two widely used Wnt inhibitors, iCRT 14 and XAV939, focusing on their distinct mechanisms of action, target specificity, and supporting experimental data.
At a Glance: Key Differences
| Feature | This compound | XAV939 |
| Primary Target | Interaction between β-catenin and TCF4 | Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) |
| Mechanism of Action | Disrupts the formation of the β-catenin/TCF4 transcriptional complex in the nucleus. | Stabilizes Axin by inhibiting its PARsylation by Tankyrases, promoting the degradation of β-catenin. |
| Point of Inhibition | Downstream, at the level of gene transcription. | Upstream of β-catenin stabilization, within the cytoplasm. |
Mechanism of Action
This compound acts as a direct antagonist of the final transcriptional activation step in the canonical Wnt pathway. It functions by inhibiting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1] This disruption prevents the recruitment of transcriptional co-activators and the subsequent expression of Wnt target genes.
XAV939 , in contrast, targets the cytoplasmic destruction complex that regulates β-catenin levels. It is a potent inhibitor of Tankyrase 1 and 2, enzymes that poly-ADP-ribosylate (PARsylate) Axin, a key scaffold protein in the destruction complex.[2][3] PARsylation marks Axin for ubiquitination and degradation. By inhibiting Tankyrases, XAV939 stabilizes Axin, thereby enhancing the assembly and activity of the β-catenin destruction complex and promoting the phosphorylation and subsequent proteasomal degradation of β-catenin.[2][3]
Quantitative Performance Data
The following tables summarize key quantitative data for this compound and XAV939 based on published experimental findings. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary significantly based on the cell line, assay type, and specific experimental conditions.
Table 1: this compound Quantitative Data
| Parameter | Value | Cell Line / Assay | Reference |
| IC50 (Wnt Reporter Assay) | 40.3 nM | HEK293 cells with STF16-luciferase reporter | --INVALID-LINK-- |
| Effect on Cell Viability | Dose-dependent decrease | Chicken Embryo Fibroblasts (CEF) | --INVALID-LINK-- |
Table 2: XAV939 Quantitative Data
| Parameter | Value | Cell Line / Assay | Reference |
| IC50 (TNKS1) | 11 nM | Enzyme Assay | --INVALID-LINK-- |
| IC50 (TNKS2) | 4 nM | Enzyme Assay | --INVALID-LINK-- |
| IC50 (Cell Proliferation) | ~20 µM | A549 lung adenocarcinoma cells (MTT assay, 96h) | --INVALID-LINK-- |
| Effect on Cell Proliferation | 32.2% decrease at 20 µM | SW480 colorectal cancer cells (3D culture) | --INVALID-LINK-- |
Visualizing the Mechanisms of Action
The following diagrams illustrate the points of inhibition for this compound and XAV939 within the canonical Wnt signaling pathway.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Signaling Inhibitors: iCRT 14 vs. IWR-1
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. Two widely utilized small molecule inhibitors, iCRT 14 and IWR-1, offer distinct mechanisms for targeting this pathway. This guide provides an objective comparison of their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Targets
This compound and IWR-1 inhibit the Wnt/β-catenin pathway at different points, leading to distinct cellular consequences.
This compound acts as a downstream inhibitor, directly targeting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors in the nucleus.[1][2] This interaction is the final step in the canonical Wnt pathway, responsible for the transcription of Wnt target genes. By disrupting this complex, this compound effectively blocks the transcriptional output of the pathway, even in cells with upstream mutations that lead to high levels of nuclear β-catenin.[1]
IWR-1 , in contrast, functions further upstream. It is a tankyrase inhibitor.[3] Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases that mark Axin, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrase activity, IWR-1 stabilizes Axin, thereby promoting the assembly and activity of the destruction complex.[4] This complex then phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The ultimate effect of IWR-1 is a reduction in the overall cellular levels of β-catenin, preventing its accumulation and translocation to the nucleus.[4][5]
Quantitative Comparison of Inhibitory Activity
A key aspect of selecting an inhibitor is its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A direct comparison of this compound and IWR-1 using a luciferase reporter assay in DLD1 colorectal cancer cells, which have a constitutively active Wnt pathway, provides valuable insight into their relative potencies.
| Inhibitor | Target | IC50 (Luciferase Reporter Assay in DLD1 cells) | Reference |
| This compound | β-catenin/TCF Interaction | 40.3 nM (in HEK293 STF16-luc reporter) | [6] |
| IWR-1 | Tankyrase (stabilizes Axin) | 0.21 µM | [6] |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented here is for comparative purposes based on available literature.
Experimental Data and Performance
The differential mechanisms of this compound and IWR-1 lead to distinct effects on cellular components of the Wnt pathway.
TOP-Flash Reporter Assay
The TOP-Flash assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway. In a study comparing several Wnt inhibitors, both this compound and IWR-1 demonstrated a dose-dependent inhibition of luciferase activity in DLD1-Wnt-luc cells.[6] However, the study also highlighted that at higher concentrations, IWR-1 exhibited a side-activating effect, while this compound behaved as a non-selective inhibitor, affecting both Wnt-dependent and -independent luciferase activities.[6]
Effects on β-catenin Levels and Localization
Due to their different mechanisms, this compound and IWR-1 have contrasting effects on β-catenin protein levels and its subcellular location.
-
This compound : As it acts downstream of β-catenin stabilization, this compound is not expected to significantly alter the total cellular levels of β-catenin. Instead, it prevents the accumulated nuclear β-catenin from activating gene transcription.[1][2] Immunofluorescence studies would likely show that in the presence of this compound, β-catenin can still translocate to the nucleus, but its function is blocked.
-
IWR-1 : By promoting the degradation of β-catenin, IWR-1 treatment leads to a decrease in the overall cellular concentration of β-catenin.[4][5] Western blot analysis would show a reduction in β-catenin protein levels. Consequently, immunofluorescence imaging would reveal a decrease in nuclear β-catenin.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare this compound and IWR-1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TOP-Flash Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF-β-catenin complex.
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway like DLD1) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TOP-Flash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. A FOP-Flash plasmid with mutated TCF/LEF binding sites should be used as a negative control.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, IWR-1, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOP-Flash (or FOP-Flash) firefly luciferase activity to the Renilla luciferase activity. The relative luciferase units are then plotted against the inhibitor concentration to determine the IC50 value.
Western Blot for β-catenin
This technique is used to quantify the total amount of β-catenin protein.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound, IWR-1, or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for β-catenin Localization
This method allows for the visualization of β-catenin's subcellular localization.
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with this compound, IWR-1, or a vehicle control at the desired concentrations and for the appropriate duration.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against β-catenin in the blocking solution overnight at 4°C.
-
-
Secondary Antibody and Staining:
-
Wash with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Conclusion
Both this compound and IWR-1 are valuable tools for interrogating the Wnt/β-catenin signaling pathway. The choice between them depends on the specific research question.
-
This compound is suitable for studies aiming to block the transcriptional output of the Wnt pathway, particularly in systems with high levels of nuclear β-catenin due to upstream mutations.
-
IWR-1 is ideal for investigating the consequences of reducing total β-catenin levels and for studying the role of the β-catenin destruction complex.
Researchers should carefully consider the distinct mechanisms of action and the potential for off-target effects when designing their experiments and interpreting their results. This guide provides a foundation for making an informed decision and for designing robust experiments to further elucidate the complexities of Wnt signaling.
References
- 1. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. stemcell.com [stemcell.com]
- 5. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming iCRT 14 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the target engagement of iCRT 14, a potent inhibitor of the Wnt/β-catenin signaling pathway. We will delve into the mechanism of action of this compound, compare its performance with other Wnt pathway inhibitors, and provide detailed protocols for key validation assays.
Introduction to this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key event in this pathway is the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus, which drives the expression of target genes such as c-Myc, Cyclin D1, and Axin2.[3][4][5]
This compound is a small molecule inhibitor that directly targets this critical interaction, preventing the transcription of Wnt target genes.[2] Unlike other inhibitors that act at different points in the pathway, this compound's mechanism offers a targeted approach to suppressing oncogenic Wnt signaling.
This guide will compare this compound with two other commonly used Wnt pathway inhibitors:
-
C59: An inhibitor of Porcupine (PORCN), an enzyme essential for the secretion of Wnt ligands. It acts upstream in the pathway.[2]
-
NSC668036: An inhibitor that targets the Dishevelled (Dvl) protein, preventing the disassembly of the β-catenin destruction complex.[1][2]
Wnt/β-catenin Signaling Pathway and Inhibitor Targets
Caption: Wnt/β-catenin signaling pathway with inhibitor targets.
Comparative Performance of Wnt Pathway Inhibitors
The efficacy of this compound and its alternatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | ~12.9 | [1] |
| SiHa | Cervical Cancer | ~15 | [1] | |
| CaSki | Cervical Cancer | ~14 | [1] | |
| DLD-1 | Colorectal Cancer | >10 (non-specific inhibition noted) | [6] | |
| C59 | HeLa | Cervical Cancer | ~0.1 | [1][2] |
| SiHa | Cervical Cancer | ~0.1 | [1][2] | |
| CaSki | Cervical Cancer | ~0.1 | [1][2] | |
| NSC668036 | HeLa | Cervical Cancer | >25 | [1][2] |
| SiHa | Cervical Cancer | >25 | [1][2] | |
| CaSki | Cervical Cancer | >25 | [1][2] |
Downstream Target Gene Expression
A key indicator of Wnt pathway inhibition is the downregulation of its target genes.
| Inhibitor | Cell Line | Target Gene | Effect | Reference |
| This compound | SiHa | c-Myc, c-Jun, MMP10 | Downregulation | [2] |
| CaSki | c-Myc, MMP7 | Downregulation | [2] | |
| C59 | SiHa, CaSki | c-Myc, c-Jun | Downregulation | [2] |
Experimental Protocols for Target Engagement Confirmation
Here we provide detailed protocols for three key assays to confirm the cellular target engagement of this compound.
Co-Immunoprecipitation (Co-IP) to Confirm Disruption of β-catenin/TCF4 Interaction
This assay directly assesses the ability of this compound to disrupt the interaction between β-catenin and TCF4 within the cell.
References
- 1. Dishevelled: a masterful conductor of complex Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear AXIN2 represses MYC gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle control of Wnt/β-catenin signalling by conductin/axin2 through CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
iCRT 14: A Comparative Guide to its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
iCRT 14 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, supported by detailed experimental protocols and pathway visualizations to aid in research and drug development.
Performance of this compound Across Cancer Cell Lines
The inhibitory effects of this compound on cell viability have been quantified in several cancer cell lines, with IC50 values varying depending on the cell type and the specific assay conditions. The following table summarizes the reported IC50 values for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Treatment Duration (hours) |
| HeLa | Cervical Cancer | 12.9 | MTT | 24 |
| SiHa | Cervical Cancer | Not explicitly stated, but similar to HeLa | MTT | 24 |
| CaSki | Cervical Cancer | Not explicitly stated, but similar to HeLa | MTT | 24 |
| HCT-116 | Colorectal Carcinoma | Not explicitly reported for cytotoxicity | - | - |
| HT29 | Colorectal Carcinoma | Not explicitly reported for cytotoxicity | - | - |
| HEK293 | Human Embryonic Kidney | 0.0403 | Wnt Reporter Assay | Not specified |
Note: While this compound has been shown to induce G0/G1 cell cycle arrest in HCT-116 and HT29 cell lines, specific IC50 values for cytotoxicity in these lines are not consistently reported in the reviewed literature. The IC50 value for HEK293 cells reflects the inhibition of Wnt signaling activity rather than direct cytotoxicity.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of a compound. The most common method cited for this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for IC50 Determination in Cervical Cancer Cell Lines[1]
This protocol was utilized for determining the IC50 of this compound in HeLa, SiHa, and CaSki cell lines.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 4 x 10³ cells per well.
-
The plate is incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
A range of concentrations of this compound are prepared by serial dilution in fresh cell culture medium.
-
The culture medium from the wells is replaced with the medium containing different concentrations of this compound. A control group is treated with DMSO at the same final concentration as the highest this compound dose.
-
The cells are incubated with the compound for 24 hours.
3. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
300 µL of MTT solution (1 mg/mL in PBS) is added to each well.
-
The plate is incubated for 3 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and the cells are washed.
-
100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 10-15 minutes.
-
The optical density (OD) is measured at 540 nm using a microplate spectrophotometer.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control group.
-
The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Visualizing the Mechanism of Action
To understand the context of this compound's activity, it is essential to visualize its place in the Wnt/β-catenin signaling pathway and the general workflow for its evaluation.
Caption: this compound inhibits the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and TCF/LEF in the nucleus.
Caption: A streamlined workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
A Comparative Analysis of iCRT 14 and Tankyrase Inhibitors in the Context of Wnt/β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of iCRT 14 and a range of tankyrase inhibitors, focusing on their mechanisms of action, performance data, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the study of Wnt/β-catenin signaling and the development of novel therapeutics targeting this critical pathway.
Introduction: Targeting the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Two distinct classes of small molecule inhibitors that modulate this pathway at different nodes are this compound and tankyrase inhibitors.
This compound is a potent inhibitor of β-catenin-responsive transcription (CRT).[1][2][3] It is thought to act downstream in the pathway, directly interfering with the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors in the nucleus.[1][2][3] This disruption prevents the transcription of Wnt target genes that drive cell proliferation.
Tankyrase inhibitors , on the other hand, act further upstream. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4][5][6] They play a key role in the degradation of Axin, a crucial component of the β-catenin destruction complex.[7][8][9] By inhibiting tankyrase activity, these compounds stabilize Axin levels, leading to the enhanced degradation of β-catenin and subsequent downregulation of Wnt signaling.[7][8][9]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a selection of prominent tankyrase inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Wnt/β-catenin Cellular Assay IC50 | Cell Line(s) Used | Reference(s) |
| This compound | β-catenin/TCF4 interaction | Not Applicable | Not Applicable | 40.3 nM | HEK293 | [1][2][3][10][11] |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | ~50 nM | HEK293T | [4] |
| G007-LK | TNKS1/2 | 46 nM | 25 nM | 50 nM | HEK293 | [8] |
| NVP-TNKS656 | TNKS1/2 | 1.3 nM | 0.6 nM | 3.2 nM | DLD-1 | [12] |
| OM-153 | TNKS1/2 | 1.8 nM | 0.8 nM | 0.01 nM | HEK293 | [13][14] |
| WXL-8 | TNKS1 | 9.1 nM | Not Reported | Not Reported | - | [7] |
Table 1: Comparative Inhibitory Potency. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound and various tankyrase inhibitors. This compound's potency is measured by its ability to inhibit Wnt pathway activity in a cellular context, as it does not directly target tankyrases. In contrast, the tankyrase inhibitors are evaluated based on their direct enzymatic inhibition of TNKS1 and TNKS2, as well as their impact on Wnt signaling in cellular assays.
Mechanism of Action: Distinct Points of Intervention
The primary distinction between this compound and tankyrase inhibitors lies in their point of intervention within the Wnt/β-catenin signaling cascade.
This compound acts at the final transcriptional step in the nucleus. In the canonical Wnt pathway, the accumulation of β-catenin in the cytoplasm leads to its translocation into the nucleus, where it binds to TCF/LEF transcription factors to initiate the expression of target genes. This compound is believed to disrupt this critical protein-protein interaction between β-catenin and TCF4.[1][2][3]
Tankyrase inhibitors function at the level of the β-catenin destruction complex in the cytoplasm. This complex, composed of Axin, APC, GSK3β, and CK1, is responsible for phosphorylating β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrases (TNKS1 and TNKS2) PARsylate Axin, leading to its ubiquitination and degradation. By inhibiting tankyrases, these inhibitors prevent Axin degradation, thereby stabilizing the destruction complex and promoting the degradation of β-catenin.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound and tankyrase inhibitors.
In Vitro Tankyrase Enzymatic Assay
This assay directly measures the enzymatic activity of purified tankyrase 1 or 2.
Principle: The assay quantifies the incorporation of ADP-ribose from a biotinylated NAD+ substrate onto a histone-coated plate by the tankyrase enzyme. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
Protocol Outline:
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Enzyme Reaction: Add purified recombinant TNKS1 or TNKS2 enzyme, the test inhibitor (e.g., a tankyrase inhibitor), and a biotinylated NAD+ substrate mixture to the wells. Incubate to allow the PARsylation reaction to occur.
-
Detection: Wash the plate to remove unincorporated reagents. Add streptavidin-HRP, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer. The signal intensity is proportional to the tankyrase activity.
TOPFlash/FOPFlash Reporter Assay
This cell-based assay is the gold standard for measuring the transcriptional activity of the Wnt/β-catenin pathway.
Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene.[15] The FOPFlash plasmid, used as a negative control, contains mutated TCF/LEF binding sites.[15] In the presence of active Wnt signaling, β-catenin/TCF complexes bind to the TOPFlash reporter, driving luciferase expression.
Protocol Outline:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with the TOPFlash or FOPFlash reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Inhibitor Treatment: Treat the transfected cells with the test compound (this compound or a tankyrase inhibitor) at various concentrations. Wnt signaling can be stimulated using Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.
-
Luciferase Assay: Lyse the cells and measure both firefly (from TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the TOP/FOP ratio of the normalized luciferase activities to determine the specific activation of Wnt/β-catenin signaling.
Western Blot Analysis of Pathway Components
Western blotting is used to assess the protein levels of key components of the Wnt/β-catenin pathway.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor of interest for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for proteins of interest (e.g., Axin1, β-catenin, phosphorylated β-catenin, and a loading control like GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Logical Relationship of Mechanisms
The following diagram illustrates the distinct yet convergent effects of this compound and tankyrase inhibitors on the Wnt/β-catenin pathway, ultimately leading to the inhibition of cancer cell proliferation.
Conclusion
Both this compound and tankyrase inhibitors represent promising strategies for the therapeutic targeting of the Wnt/β-catenin pathway. Their distinct mechanisms of action offer different advantages and potential applications. This compound provides a tool for directly interrogating the final transcriptional output of the pathway, while tankyrase inhibitors modulate the central β-catenin destruction complex. The choice of inhibitor will depend on the specific research question or therapeutic goal. This guide provides a foundational understanding of these two important classes of Wnt pathway inhibitors to aid researchers in their ongoing efforts to develop effective cancer therapies.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | β-catenin | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biology.stackexchange.com [biology.stackexchange.com]
Measuring Downstream Wnt Target Genes After iCRT 14 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The canonical Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. iCRT 14 is a small molecule inhibitor that disrupts the interaction between β-catenin and TCF4, a key transcriptional complex in the Wnt pathway. This guide provides a comparative analysis of this compound's performance in modulating downstream Wnt target genes against other known Wnt pathway inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: this compound in the Wnt Signaling Pathway
The canonical Wnt signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6. This triggers a series of intracellular events that lead to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the expression of target genes such as c-Myc, Cyclin D1, Axin2, and survivin, which drive cell proliferation and survival.[1][2]
This compound acts at the nuclear level, directly inhibiting the protein-protein interaction between β-catenin and TCF4.[1][3] This blockade prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes.
Performance Comparison of Wnt Pathway Inhibitors
The efficacy of this compound in downregulating Wnt target genes has been evaluated in various studies, often in comparison to other inhibitors that target different points in the Wnt pathway.
Key Comparative Inhibitors:
-
C59: An inhibitor of Porcupine (PORCN), an enzyme essential for the secretion of Wnt ligands. It acts extracellularly.[1]
-
NSC668036: A compound that binds to Dishevelled (DVL), a key cytoplasmic component of the Wnt pathway.[1]
-
XAV-939: A tankyrase inhibitor that stabilizes Axin, a component of the β-catenin destruction complex, leading to increased β-catenin degradation.
| Inhibitor | Target | Mechanism of Action | IC50 (Wnt Reporter Assay) | Reference |
| This compound | β-catenin/TCF4 Interaction | Prevents transcriptional activation | 40.3 nM | [4] |
| C59 | Porcupine (PORCN) | Inhibits Wnt ligand secretion | Varies by cell line | [1] |
| NSC668036 | Dishevelled (DVL) | Disrupts cytoplasmic signaling | Varies by cell line | [1] |
| XAV-939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation | Varies by cell line | [5][6] |
Table 1: Overview of Wnt Pathway Inhibitors
Quantitative Analysis of Wnt Target Gene Downregulation
A study in cervical cancer cell lines (SiHa and CaSki) demonstrated that this compound effectively downregulates the expression of key Wnt target genes, c-Myc and c-Jun. In SiHa cells, this compound treatment led to a significant decrease in both c-Myc and c-Jun mRNA levels. In CaSki cells, a notable reduction in c-Myc expression was observed. However, the study also highlighted the cell-type specific efficacy of this compound, as it was ineffective in HeLa cells due to the presence of the long non-coding RNA HOTAIR, which can interfere with the inhibitor's action.[1][7]
In comparison, C59 was shown to be an efficient inhibitor of the Wnt pathway in all three cervical cancer cell lines (HeLa, SiHa, and CaSki), leading to the downregulation of c-Myc and c-Jun. NSC668036, on the other hand, did not show a significant inhibitory effect on the Wnt pathway in these cell lines.[7]
Studies on the tankyrase inhibitor XAV-939 in lung adenocarcinoma A549 cells have shown a significant reduction in both β-catenin and c-Myc protein expression.[8] While direct quantitative comparisons with this compound in the same cell line are limited in the reviewed literature, the data suggests that both inhibitors effectively target downstream components of the Wnt pathway, albeit through different mechanisms.
| Cell Line | Inhibitor | Target Gene | Observed Effect | Reference |
| SiHa | This compound | c-Myc, c-Jun | Downregulation | [1] |
| CaSki | This compound | c-Myc | Downregulation | [1] |
| HeLa | This compound | c-Myc, c-Jun | No significant effect | [1][7] |
| SiHa, CaSki, HeLa | C59 | c-Myc, c-Jun | Downregulation | [7] |
| SiHa, CaSki, HeLa | NSC668036 | c-Myc, c-Jun | No significant effect | [7] |
| A549 | XAV-939 | β-catenin, c-Myc | Downregulation | [8] |
Table 2: Comparative Effects of Wnt Inhibitors on Target Gene Expression
Experimental Protocols
Accurate measurement of downstream Wnt target gene expression is crucial for evaluating the efficacy of inhibitors like this compound. The following are detailed protocols for key experimental assays.
Experimental Workflow
References
- 1. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Winning WNT: Race to Wnt signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: The Effect of iCRT 14 on Cell Viability via MTT and WST-1 Assays
This guide provides an objective comparison of the performance of iCRT 14 in cell viability assays, specifically MTT and WST-1, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the Wnt/β-catenin signaling pathway.
Introduction to this compound and Cell Viability Assays
This compound is a potent small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by disrupting the interaction between β-catenin and the transcription factor TCF4, which is a critical step for the transcription of Wnt target genes involved in cell proliferation and survival.[1][2] This mechanism makes this compound a valuable tool for studying the roles of Wnt signaling in various biological processes, including cancer.
Cell Viability Assays (MTT & WST-1) are essential laboratory methods used to measure the proportion of living cells in a population after treatment with a chemical compound. These colorimetric assays assess the metabolic activity of cells.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In viable cells, mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan. This product requires a solubilization step before its absorbance can be measured, typically around 570 nm.[4]
-
WST-1 (Water Soluble Tetrazolium-1) Assay: This assay is similar to MTT, but the WST-1 tetrazolium salt is reduced to a water-soluble formazan by mitochondrial enzymes. This eliminates the need for a solubilization step, making the procedure faster and more convenient.[5][6] The absorbance is typically measured between 420-480 nm.[5]
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
The canonical Wnt signaling pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. When a Wnt ligand binds to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors to activate target gene expression.[1][7][8] this compound specifically inhibits the final transcriptional activation step by preventing the β-catenin/TCF4 interaction.[2]
Comparative Data: Effect of this compound on Cell Viability
This compound has been shown to reduce cell viability and proliferation in various cancer cell lines, particularly those with active Wnt/β-catenin signaling. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Effect Observed |
| HEK293 | Human Embryonic Kidney | Luciferase Reporter Assay | 40.3 nM | Inhibition of Wnt responsive reporter.[9] |
| HCT-116 | Colorectal Carcinoma | Not Specified | Not Specified | Induces G0/G1 cell cycle arrest.[2] |
| HT29 | Colorectal Adenocarcinoma | Not Specified | Not Specified | Induces G0/G1 cell cycle arrest.[2] |
| HeLa | Cervical Cancer | MTT | ~25 µM | Dose-dependent reduction in cell viability.[10] |
| SiHa | Cervical Cancer | MTT | ~10 µM | Dose-dependent reduction in cell viability.[10] |
| CaSki | Cervical Cancer | MTT | ~20 µM | Dose-dependent reduction in cell viability.[10] |
Note: The IC50 for Wnt pathway inhibition (40.3 nM) is a measure of target engagement, while the IC50 values from MTT assays reflect the downstream effect on cell viability, which can be influenced by multiple factors.
Studies have shown that this compound effectively suppresses the growth of colorectal cancer cells in vitro and can reduce tumor growth in xenograft models.[9] However, the efficacy of this compound can be cell-type dependent. For instance, in HeLa cells, its inhibitory effect on the Wnt/β-catenin pathway can be counteracted by the long non-coding RNA HOTAIR.[10]
Experimental Workflow and Protocols
A typical cell viability experiment involves seeding cells, treating them with the compound of interest, and then performing the MTT or WST-1 assay to measure the outcome.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. hnhtipdergisi.com [hnhtipdergisi.com]
- 4. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. Comparison of Validity between WST-1 and MTT Test in Bioceramic Materials | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of Wnt-β-Catenin Signaling by ICRT14 Drug Depends of Post-Transcriptional Regulation by HOTAIR in Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for iCRT 14: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of iCRT 14. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local regulations, as well as your institution's specific waste disposal protocols. The information below is intended to supplement, not replace, these official resources.
Immediate Safety and Logistical Information
This compound is a potent small molecule inhibitor of β-catenin-responsive transcription.[1] As with any potent compound, proper handling and disposal are critical to ensure personnel safety and environmental protection. All waste generated from the use of this compound should be considered hazardous chemical waste unless otherwise determined by a qualified professional.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Do not dispose of this compound or its waste down the drain or in the regular trash. [2]
-
Segregate this compound waste from other waste streams at the point of generation. This includes separating it from biological, radioactive, and non-hazardous waste.[2]
-
If this compound is used in experiments involving biological materials (e.g., cell culture), the resulting waste may be considered biohazardous chemical waste and require special handling.[3] Consult your institution's biosafety office for specific procedures.
2. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically resistant container for collecting this compound waste.[2] The container should be in good condition and have a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound (5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione)".
-
Include the approximate concentration and quantity of the waste.
-
Keep the waste container closed except when adding waste.[2]
3. Disposal of Unused or Expired this compound:
-
Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.
-
Do not attempt to neutralize or treat the chemical unless you are following a validated and approved institutional protocol.
-
Transfer the material in its original container, if possible, to your facility's designated hazardous waste accumulation area.
4. Disposal of this compound Solutions:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated hazardous waste container.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent (e.g., DMSO), collect this waste in a container specifically designated for flammable or halogenated organic waste, as appropriate. Do not mix incompatible waste types.[2]
5. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container that is puncture-resistant and leak-proof.[3]
-
Solid Waste: Pipette tips, centrifuge tubes, gloves, bench paper, and other solid materials contaminated with this compound should be collected in a designated, lined hazardous waste container.
-
Empty Containers: An empty container that held pure this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on the toxicity of the compound and institutional policies.[2] After proper rinsing, the container can be disposed of according to your facility's procedures for decontaminated glassware or plasticware.
6. Arranging for Waste Collection:
-
Store the properly labeled and sealed waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Follow your institution's procedures to arrange for the collection of the hazardous waste by a specialized and licensed disposal company.[4]
Data Presentation: this compound Disposal Summary
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Pure this compound (Solid) | Original container or designated solid waste container | "Hazardous Waste", "this compound", Full Chemical Name | Collection by specialized disposal company[4] |
| This compound Solutions | Designated liquid waste container (chemically compatible) | "Hazardous Waste", "this compound", Solvent(s), Approx. Concentration | Collection by specialized disposal company[4] |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste Sharps", "this compound" | Collection by specialized disposal company[3] |
| Contaminated Solids (Gloves, Tubes, etc.) | Lined solid waste container | "Hazardous Waste", "this compound Contaminated Debris" | Collection by specialized disposal company[2] |
| Triple-Rinsed Empty Containers | Glass/Plastic recycling or trash | Deface original label | Follow institutional guidelines after proper decontamination[2] |
Experimental Protocols and Workflows
No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for chemical waste management in a laboratory setting.[2][5]
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Guidance for Handling iCRT 14
This document provides crucial safety protocols and logistical plans for the handling and disposal of iCRT 14, a potent inhibitor of β-catenin-responsive transcription. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 375.44 g/mol | [1] |
| Formula | C₂₁H₁₇N₃O₂S | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 75 mM in DMSO | [1] |
| Storage Temperature | +4°C | [1] |
| CAS Number | 677331-12-3 | [1] |
| Physical Form | Solid powder | |
| Appearance | Yellow to orange | |
| Storage Class | Combustible Solids |
Personal Protective Equipment (PPE) and Handling
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of this compound solutions or airborne powder particles. |
| Body Protection | A fully buttoned lab coat. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of splashing. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when handling the solid form of this compound to prevent inhalation of the powder. | This compound is a potent compound, and inhalation of the powder poses a significant health risk. |
Handling Procedures
Working with Solid this compound:
-
Designated Area: All weighing and handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Dispensing: Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.
-
Cleaning: After handling, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Working with this compound in Solution (e.g., in DMSO):
-
Solubilization: Prepare this compound solutions in a chemical fume hood.
-
Handling: Always wear double nitrile gloves and eye protection when handling solutions containing this compound. Be aware that DMSO can facilitate the absorption of chemicals through the skin.
-
Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area thoroughly.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for preparing and using this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
Caption: Experimental Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, weighing paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound (in DMSO or other solvents) must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "DMSO"), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected for disposal.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of potent small molecule inhibitors. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures. Do not pour any this compound waste down the drain.
Logical Relationship of Safety Procedures
The following diagram illustrates the hierarchical and interconnected nature of the safety procedures for handling this compound.
Caption: Interrelationship of Safety Controls and Procedures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
